2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10-3-4-12(11(13)9-10)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQWJGBVBOKYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine: A Novel Building Block for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Molecular Scaffold
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is an intriguing substituted aniline that holds considerable promise as a versatile building block in various scientific and industrial domains, particularly in drug discovery and materials science. Its unique molecular architecture, characterized by a p-toluidine core functionalized with a di(ethylene glycol) methyl ether moiety, imparts a desirable combination of aromatic reactivity and hydrophilicity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications, offering a valuable resource for researchers and developers at the forefront of chemical innovation.
The aniline backbone is a well-established pharmacophore and a crucial intermediate in the synthesis of a vast array of dyes, polymers, and pharmaceuticals.[1][2] The strategic placement of a methyl group on the phenyl ring can influence the electronic properties and metabolic stability of the molecule.[3] Furthermore, the incorporation of a short polyethylene glycol (PEG)-like side chain is a widely employed strategy in medicinal chemistry to enhance the solubility, bioavailability, and pharmacokinetic profile of drug candidates.[4][5] The convergence of these structural features in 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine suggests its potential as a valuable precursor for novel therapeutic agents and advanced materials.
Physicochemical and Structural Characteristics
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H19NO3 | Based on structural components. |
| Molecular Weight | 225.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow or brown viscous liquid. | Aniline and its derivatives are often liquids that can darken upon exposure to air and light.[6] |
| Solubility | Soluble in a wide range of organic solvents (e.g., alcohols, ethers, chlorinated solvents). Limited solubility in water, but enhanced compared to simple anilines due to the hydrophilic ether chain. | The aniline core is hydrophobic, while the di(ethylene glycol) methyl ether chain is hydrophilic.[7] |
| Basicity | Weakly basic. | The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its availability for protonation. The electron-donating methyl group may slightly increase basicity compared to unsubstituted aniline.[8] |
| Reactivity | The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization.[9] |
Structural Elucidation:
The structure of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine consists of a central benzene ring substituted with an amino group, a methyl group, and a di(ethylene glycol) methyl ether group. The amino and ether groups are positioned ortho to each other, while the methyl group is in the para position relative to the amino group.
Proposed Synthesis and Manufacturing Workflow
A robust and efficient synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine can be envisioned through a multi-step process, leveraging well-established organic reactions. A plausible synthetic route starting from commercially available 2-methoxy-5-methylaniline is outlined below.
Experimental Protocol: A Potential Synthetic Pathway
Step 1: Diazotization of 2-Methoxy-5-methylaniline
-
Dissolve 2-methoxy-5-methylaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the low temperature.
-
Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt to Form 2-Hydroxy-5-methylanisole
-
Carefully heat the solution containing the diazonium salt. The diazonium group is an excellent leaving group and will be displaced by water to form the corresponding phenol.
-
Extract the resulting phenol with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure to obtain the crude phenol.
Step 3: Williamson Ether Synthesis to Introduce the Di(ethylene glycol) Methyl Ether Chain
-
Dissolve the synthesized 2-hydroxy-5-methylanisole in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Add a strong base (e.g., sodium hydride or potassium carbonate) to deprotonate the phenolic hydroxyl group, forming a phenoxide.[1]
-
Add 1-bromo-2-(2-methoxyethoxy)ethane to the reaction mixture. The phenoxide will act as a nucleophile and displace the bromide in an SN2 reaction to form the desired ether linkage.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylanisole.
Step 4: Nitration of the Anisole Derivative
-
Dissolve the purified ether in a suitable solvent.
-
Carefully add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group onto the aromatic ring, likely at the position para to the ether group.
Step 5: Reduction of the Nitro Group to the Amine
-
Reduce the nitro group of the nitrated intermediate to a primary amine using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2 with a palladium on carbon catalyst).
-
Purify the final product, 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, by column chromatography or distillation.
Caption: Proposed synthetic workflow for 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine.
Spectroscopic Analysis: A Predictive Overview
Predicting the spectroscopic signatures of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is crucial for its identification and characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex but highly informative. Key predicted chemical shifts (in ppm, relative to TMS) would include:
-
Aromatic Protons: Signals in the range of 6.5-7.5 ppm, with splitting patterns determined by the substitution on the benzene ring.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, which can be exchanged with D₂O.
-
Methylene Protons (-O-CH₂-CH₂-O-): A series of multiplets in the range of 3.5-4.2 ppm, characteristic of the ethylene glycol chain.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.3-3.4 ppm.
-
Methyl Protons (-CH₃): A singlet around 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide complementary structural information:
-
Aromatic Carbons: Signals in the downfield region, typically between 110-150 ppm.
-
Methylene Carbons (-O-CH₂-CH₂-O-): Signals in the range of 60-80 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around 15-25 ppm.
Mass Spectrometry (Predicted)
Mass spectrometry would be essential for confirming the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): Expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 226.28.
-
Fragmentation Pattern: Fragmentation would likely involve cleavage of the ether linkages and loss of small neutral molecules from the side chain.
Potential Applications and Research Opportunities
The unique structural features of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine open up a wide range of potential applications, particularly in the life sciences and materials science.
Drug Discovery and Development
The presence of the PEG-like side chain makes this molecule an attractive scaffold for the development of new therapeutic agents. PEGylation is a well-established technique to improve the pharmacokinetic properties of drugs. This compound could serve as a key intermediate in the synthesis of:
-
Novel Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The hydrophilic side chain could improve the solubility and cell permeability of such compounds.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The aniline moiety can be functionalized to create ligands with tailored selectivity and efficacy.
-
PROTACs and Molecular Glues: The primary amine provides a handle for conjugation to other molecules, making it a potential building block for proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.
Caption: Conceptual workflow for utilizing the target molecule in drug discovery.
Materials Science
The reactive amine group and the flexible ether side chain also make this compound a candidate for the development of advanced materials:
-
Monomer for Specialty Polymers: It could be used as a monomer in the synthesis of polyanilines or other conductive polymers with modified properties, such as improved processability and solubility.
-
Component in Epoxy Resins and Adhesives: The primary amine can act as a curing agent for epoxy resins, potentially imparting increased flexibility and impact resistance to the final material.
Safety, Handling, and Regulatory Profile
As a substituted aniline, 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine should be handled with care, following standard laboratory safety procedures for aromatic amines.
-
Toxicity: Aromatic amines, as a class, can be toxic and may have carcinogenic or mutagenic properties.[10] Direct contact with the skin and eyes should be avoided, and inhalation of vapors should be minimized.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion: A Promising Future for a Tailor-Made Molecule
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine represents a molecule of significant synthetic potential. While specific data on this compound is limited, a thorough analysis of its structural components allows for a robust prediction of its properties and applications. Its unique combination of a reactive aniline core, a modulating methyl group, and a solubilizing PEG-like chain positions it as a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. Further investigation into the synthesis and characterization of this compound is warranted and is expected to unlock its full potential in advancing these fields.
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GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
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Al-Akkam, E., & Al-Hilal, T. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. [Link]
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2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine CAS number 946728-23-0
An In-depth Technical Guide to 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (CAS 946728-23-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical analysis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, CAS number 946728-23-0. Publicly available data on this specific molecule is limited, indicating its probable role as a niche, high-value intermediate in bespoke chemical synthesis rather than a widely studied compound.[1] This guide, therefore, adopts a first-principles approach, deconstructing the molecule into its core functional components to elucidate its properties and predict its most promising applications.
Our analysis reveals that the molecule's value is derived from the strategic combination of three key structural features:
-
A substituted phenylamine core , a common and versatile scaffold in medicinal chemistry.
-
A hydrophilic triethylene glycol monomethyl ether (PEG-like) side chain , designed to enhance aqueous solubility and provide a flexible spacer.
-
Specific ring substitution (methoxy and methyl groups) that modulates the electronic and metabolic properties of the core.
Molecular Profile and Physicochemical Characteristics
The fundamental identity and properties of a chemical entity dictate its handling, reactivity, and potential biological interactions. Below is a summary of the known and inferred properties for this compound.
| Identifier | Value | Source |
| Chemical Name | 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine | Santa Cruz Biotechnology |
| CAS Number | 946728-23-0 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₂H₁₉NO₃ | Calculated |
| Molecular Weight | 225.28 g/mol | Calculated |
Inferred Physicochemical Properties (Based on Analog: 2-[2-(2-Methoxyethoxy)ethoxy]ethanamine)
Since experimental data for the title compound is not publicly available, the properties of its close structural analog, 2-[2-(2-methoxyethoxy)ethoxy]ethanamine (CAS 74654-07-2), are provided for guidance. The primary difference is the presence of the methylphenyl group in our target molecule, which will slightly increase its lipophilicity and boiling point compared to the analog.
| Property | Value (for analog) | Source |
| Form | Liquid | [2] |
| Density | 0.987 g/mL | [2] |
| Refractive Index | n/D 1.441 | [2] |
| Boiling Point | 106 °C (at 11 Torr) | [3] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |
| Storage Temp. | 2-8°C | [2] |
Structural Deconstruction and Functional Rationale
The utility of this molecule is best understood by analyzing the contribution of each of its constituent parts.
The Phenylamine Core: A Privileged Scaffold
The phenethylamine and aniline moieties are recognized as "privileged structures" in medicinal chemistry.[4] They are present in a vast number of natural products, neurotransmitters (e.g., dopamine, norepinephrine), and synthetic drugs.
-
Causality in Experimental Design : The inclusion of this core suggests an intent to interact with biological targets. The aromatic ring can engage in π-stacking and hydrophobic interactions, while the amine group serves as a hydrogen bond donor/acceptor and a key basic center. This scaffold is known to bind to a wide array of targets, including G-protein coupled receptors (GPCRs) like serotonin and adrenergic receptors, as well as various enzymes.[4] The amine also provides a robust and well-understood reactive site for further chemical modification, making it an ideal anchor point for building more complex molecules.
The Methoxyethoxyethoxy Side Chain: The "Solubility and Spacer" Engine
The 2-[2-(2-methoxyethoxy)ethoxy] group is a short, monodisperse polyethylene glycol (PEG) chain, often referred to as an "mPEG3" linker. The function of such linkers is a cornerstone of modern drug design, particularly for biologics and targeted therapies.
-
Enhancing Solubility : One of the most significant hurdles in drug development is poor aqueous solubility, which hampers formulation and bioavailability. The ether oxygens in the PEG chain are excellent hydrogen bond acceptors, dramatically increasing the hydrophilicity of any molecule to which they are attached.[3] This makes the compound an ideal building block for solubilizing larger, more hydrophobic drug candidates.[3]
-
Application as a Linker in ADCs and PROTACs : In complex therapeutic modalities, a linker physically separates the targeting moiety (e.g., an antibody or a ligand for a specific protein) from the payload (e.g., a cytotoxic agent or an E3 ligase binder). The PEG chain in this molecule provides a flexible, hydrophilic spacer that is critical for ensuring that both ends of the final conjugate can fold and function independently without steric hindrance.[3] This compound is purpose-built for incorporation into such systems.
Ring Substituents: Modulating Activity and Metabolism
The placement of the methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring is not arbitrary. These small functional groups have a profound impact on the molecule's electronic properties, conformation, and metabolic stability.
-
The Methoxy Group : The methoxy group is one of the most frequently occurring substituents in approved drugs.[5] Its inclusion can:
-
Improve Metabolic Stability : It can block sites on the aromatic ring that are susceptible to oxidative metabolism by Cytochrome P450 enzymes.
-
Enhance Receptor Binding : The oxygen atom can act as a hydrogen bond acceptor, and the group's conformation can orient the rest of the molecule for optimal binding within a protein pocket.[5]
-
Modulate Physicochemical Properties : It fine-tunes the lipophilicity and electronic nature of the aromatic ring.[5]
-
-
The Methyl Group : The methyl group at the 5-position (para to the ether linkage) primarily adds steric bulk and increases lipophilicity. This can influence binding selectivity and prevent unwanted metabolism at that position.
Potential Applications and Workflows
Based on the structural analysis, 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is a strategic intermediate for multi-step organic synthesis in drug discovery.
-
Intermediate for Active Pharmaceutical Ingredients (APIs) : The phenylamine core is a known precursor for drugs like Carvedilol and Tamsulosin, which feature a 2-(2-alkoxyphenoxy)ethylamine moiety.[6] This compound could be used in analogous synthetic routes to create novel APIs where the PEG-like tail enhances pharmacokinetic properties.
-
Building Block for PROTACs and ADCs : This is the most compelling application. The terminal amine can be readily acylated or undergo reductive amination to attach it to a protein-targeting ligand. The other end of the molecule (the phenyl ring) can be further functionalized if needed, or the entire building block can be attached to a payload, using the PEG chain as the critical spacer.
Safety and Handling
No specific safety data sheet (SDS) is available for CAS 946728-23-0. The following information is derived from the SDS for the structurally analogous compound Tris(dioxa-3,6-heptyl)amine and should be considered a precautionary guideline. The primary hazards are expected to stem from the amine functionality.
| Hazard Category | Precautionary Measures | Source |
| Hazard Statements | Causes severe skin burns and eye damage. May be harmful if swallowed. | [7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [7] |
| Handling | Use only under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and exposed skin thoroughly after handling. | [7] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [7] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. | [7] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | [7] |
Representative Synthetic Protocol: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine
While a specific protocol for the title compound is not publicly available, the following multi-step synthesis for a related amine with a PEG-like chain illustrates the fundamental chemical transformations likely involved.[8] This process demonstrates the conversion of a hydroxyl group to an amine via tosylation and substitution.
Step 1: Azidation of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride
-
Dissolve 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride (15 g, 88.9 mmol), sodium iodide (4.06 g, 27.1 mmol), and sodium azide (45.3 mg, 697 mmol) in distilled water (90 mL).
-
Stir the solution for 48 hours at 50 °C.
-
Extract the reaction mixture three times with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and evaporate the solvent to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol as a yellow oil.
Step 2: Tosylation of the Alcohol
-
To a solution of 2-[2-(2-azidoethoxy)ethoxy]ethanol (8 g, 45.7 mmol) in THF (22.4 mL), add 6 M NaOH (20.8 mL) and p-toluenesulfonyl chloride (TsCl) (13.1 g, 68.6 mmol) at 0 °C.
-
Stir the reaction mixture for 1 hour at room temperature under a nitrogen atmosphere.
-
Extract the solution four times with diethyl ether.
-
Wash the combined organic layers with 1 M NaOH.
-
Evaporate the solvent to obtain 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate as a yellow oil.
Step 3: Conversion to the Amine
-
Dissolve the 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate (8 g, 24.3 mmol) in THF (95.9 mL).
-
Add ammonia solution (28%, 14.8 mL, 365 mmol) to the solution.
-
Stir the reaction mixture for 96 hours at 40 °C.
-
Add distilled water (50 mL) to the solution.
-
Wash the mixture with diethyl ether and then extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent to obtain the final product, 2-[2-(2-azidoethoxy)ethoxy]ethanamine.
Note: A final reduction step would be required to convert the azide to an amine to yield the fully analogous primary amine.
Conclusion
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (CAS 946728-23-0) is a highly specialized chemical building block. While direct experimental data is sparse, a detailed analysis of its structural components provides a clear and compelling rationale for its design and utility. It combines a biologically relevant phenylamine core with a performance-enhancing hydrophilic PEG-like linker. This unique combination makes it an exceptionally valuable tool for medicinal chemists, particularly for addressing solubility challenges and for constructing complex, targeted therapeutics such as ADCs and PROTACs, which are at the forefront of modern drug discovery.
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- 2. 2-(2-(2-Methoxyethoxy)ethoxy) ethanamine = 95 74654-07-2 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. rsc.org [rsc.org]
Technical Analysis: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
The following technical guide provides an in-depth analysis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine , a specialized pegylated aniline derivative used primarily as a solubilizing intermediate in the synthesis of high-performance azo dyes and pharmaceutical linkers.
Executive Summary & Chemical Identity[1]
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is a functionalized aromatic amine characterized by a p-cresidine core modified with a diethylene glycol methyl ether (DEGME) tail. This structural modification introduces amphiphilic properties to the molecule, significantly enhancing the solubility of downstream derivatives (such as azo dyes or drug conjugates) in aqueous and polar organic media without altering the core electronic properties of the aniline significantly.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| Molecular Weight | 225.29 g/mol | Calculated based on |
| Molecular Formula | ||
| CAS Number | Not widely listed | Generic ID: Pegylated Cresidine |
| Core Structure | 2-Alkoxy-5-methylaniline | Derived from p-cresidine |
| Physical State | Viscous Oil / Low-melting Solid | Predicted based on PEG chain disruption of crystal lattice |
| Solubility | High (Methanol, DCM, Water) | Enhanced by ether oxygens |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Typical for electron-rich anilines |
Structural Logic
The molecule consists of three distinct domains:
-
The Aniline Head: Provides the nucleophilic amine (
) for coupling reactions (e.g., diazotization). -
The Toluene Core: The methyl group at the 5-position (meta to the amine) provides steric bulk and weak electron donation.
-
The PEG Tail: The 2-(2-methoxyethoxy)ethoxy group at the ortho position acts as an internal solubilizing agent and prevents aggregation in dye assemblies.
Synthesis Methodology
The synthesis of this molecule requires a convergent approach, typically starting from 4-methyl-2-nitrophenol . The process involves nucleophilic substitution followed by nitro-group reduction.
Reaction Pathway Diagram
Figure 1: Synthetic route from nitrophenol precursor to final pegylated aniline.
Detailed Protocol
Step 1: O-Alkylation (Etherification)
This step attaches the solubilizing tail to the phenolic oxygen.
-
Reagents: 4-methyl-2-nitrophenol (1.0 eq), 1-bromo-2-(2-methoxyethoxy)ethane (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Dissolve 4-methyl-2-nitrophenol in DMF under
atmosphere. -
Add
and stir for 30 minutes to generate the phenoxide anion. -
Dropwise add the alkyl bromide/tosylate.
-
Heat to 80°C for 6–12 hours. Monitor via TLC (disappearance of phenol).
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over
and concentrate. -
Yield Expectation: 85–95% (Yellow oil/solid).
-
Step 2: Nitro Reduction
This step converts the nitro group to the target amine.
-
Reagents: Hydrogen gas (
), 10% Pd/C catalyst. -
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the nitro-ether intermediate in Methanol.
-
Add catalytic amount of Pd/C (10% w/w).
-
Stir under
balloon (1 atm) or in a hydrogenation shaker (30 psi) at room temperature. -
Monitor reaction (color change from yellow to clear/brownish).
-
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Purification: If necessary, purify via column chromatography (Hexane/EtOAc) or vacuum distillation (high boiling point).
-
Applications in Research & Development
High-Solubility Azo Dyes
The primary utility of this molecule is as a Coupling Component .
-
Mechanism: The aniline amine reacts with diazonium salts to form azo dyes.
-
Benefit: The PEG tail disrupts the stacking of planar azo dyes, preventing precipitation in inkjet formulations or biological buffers. This is critical for liquid dyes and bioprobes .
Pharmaceutical Linker Chemistry
In drug discovery, this molecule serves as a "spacer" scaffold.
-
PROTACs & ADCs: The ether chain provides a defined length and flexibility, reducing steric hindrance between two active domains.
-
Metabolic Stability: The ether linkages are generally more stable to enzymatic hydrolysis than esters, providing robust in vivo circulation.
Analytical Characterization
To validate the synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine , the following spectral signatures must be confirmed:
| Method | Expected Signal | Interpretation |
| 1H NMR | Methyl group on the aromatic ring. | |
| 1H NMR | Terminal methoxy group ( | |
| 1H NMR | Ethylene glycol protons ( | |
| 1H NMR | Aromatic protons (1,2,4-substitution pattern). | |
| MS (ESI) | Protonated molecular ion. |
Safety & Handling
-
Toxicity: Like most anilines, this compound should be treated as potentially toxic by inhalation and skin contact. The PEG chain may facilitate skin absorption.
-
Oxidation Sensitivity: Anilines oxidize in air to form dark impurities (imines/quinones). Store under inert gas (Argon/Nitrogen) at 4°C.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.
References
-
PubChem Compound Summary. (2025). 4-(2-(2-ethoxyethoxy)ethoxy)aniline (Isomer Analog). National Center for Biotechnology Information. Retrieved from [Link]
Technical Synthesis Guide: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
[1]
Executive Summary
This technical guide details the synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (also identified as 5-methyl-2-(2-(2-methoxyethoxy)ethoxy)aniline).[1] This molecule features an aniline core substituted with a methyl group at the 5-position and a diethylene glycol monomethyl ether chain at the 2-position.[1]
The synthesis follows a robust two-stage protocol:
-
Regioselective O-Alkylation: Reaction of commercially available 4-methyl-2-nitrophenol with a glycol-based electrophile (tosylate or bromide) to install the ether side chain.[1]
-
Chemoselective Nitro Reduction: Catalytic hydrogenation of the nitro intermediate to yield the final aniline derivative.[1]
This pathway is selected for its high atom economy, scalability, and the avoidance of complex protecting group strategies.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the ether linkage and the facile reduction of the nitro group.
Target Molecule: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine[1]
-
Disconnection 1 (FGI): The amine (-NH₂) is derived from a nitro (-NO₂) precursor.[1]
-
Disconnection 2 (C-O Bond): The ether linkage at position 2 is formed via nucleophilic attack of a phenoxide on an alkyl electrophile.[1]
-
Starting Materials:
Pathway Visualization
Figure 1: Retrosynthetic breakdown of the target molecule.[1]
Experimental Protocol
Phase 1: O-Alkylation (Williamson Ether Synthesis)
This step installs the solubilizing glycol chain.[1] The use of the tosylate electrophile is recommended over the bromide for faster kinetics and cleaner reaction profiles in polar aprotic solvents.[1]
Reagents:
-
4-Methyl-2-nitrophenol (1.0 equiv)[1]
-
2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate (1.1 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, granular)[1]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 4-methyl-2-nitrophenol (1.0 eq) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion.[1] Stir at room temperature for 30 minutes. The solution will turn bright yellow/orange due to phenoxide formation.[1]
-
Addition: Add 2-(2-methoxyethoxy)ethyl tosylate (1.1 eq) dropwise or in one portion (if liquid).
-
Reaction: Heat the mixture to 80°C and stir for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2][3] The starting phenol is more polar than the product.[1]
-
Workup:
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Phase 2: Nitro Reduction
Catalytic hydrogenation is the preferred method for generating the aniline, ensuring high yield and minimal byproducts.[1]
Reagents:
-
Nitro Intermediate (from Phase 1)[1]
-
Palladium on Carbon (Pd/C, 10 wt% loading) (5-10 wt% relative to substrate)[1]
-
Hydrogen Gas (H₂) (Balloon or low pressure)[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
Step-by-Step Methodology:
-
Setup: Dissolve the Nitro Intermediate in MeOH (10 mL/mmol) in a hydrogenation flask or autoclave.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon).[1] Caution: Dry Pd/C is pyrophoric.[1]
-
Hydrogenation:
-
Purge the system with Nitrogen (3x), then Hydrogen (3x).[1]
-
Stir vigorously under a Hydrogen atmosphere (1 atm balloon is usually sufficient; 30-50 psi for faster rates) at room temperature.
-
Reaction time: 2–6 hours.[1] Monitor by TLC (the amine product will be significantly more polar and stain with Ninhydrin) or LC-MS.[1]
-
-
Workup:
-
Isolation: The resulting oil is the crude aniline.[1] High purity (>98%) is often achieved without chromatography.[1] If purification is needed, use neutral alumina or silica gel (DCM:MeOH 95:5).[1]
Process Logic & Optimization
The following table summarizes critical process parameters and the rationale behind them.
| Parameter | Condition | Rationale |
| Base Selection | K₂CO₃ (Anhydrous) | Strong enough to deprotonate the phenol (pKa ~7.2 due to nitro group) but mild enough to prevent elimination of the tosylate.[1] |
| Solvent (Step 1) | DMF | High dielectric constant promotes the SN2 reaction mechanism by solvating the cation (K⁺), leaving the phenoxide naked and reactive.[1] |
| Temperature | 80°C | Balances reaction rate with thermal stability.[1] Higher temperatures (>100°C) may cause degradation of the glycol chain.[1] |
| Reduction Method | H₂ / Pd/C | Chemoselective for -NO₂ reduction.[1] Avoids acidic conditions (Fe/HCl) that might complicate workup or salt formation.[1] |
Analytical Characterization (Expected)
Verification of the final structure should be performed using ¹H NMR and MS.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.5 - 6.8 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).[1]
-
δ 4.1 - 4.2 ppm (t, 2H): O-CH₂ adjacent to the aromatic ring.[1]
-
δ 3.5 - 3.8 ppm (m, 6H): Internal glycol methylene protons (-CH₂-O-CH₂-CH₂-).[1]
-
δ 3.38 ppm (s, 3H): Terminal Methoxy group (-OCH₃).[1]
-
δ 2.25 ppm (s, 3H): Aromatic Methyl group (-CH₃).[1]
-
δ 3.0 - 4.0 ppm (br s, 2H): Amine protons (-NH₂), exchangeable with D₂O.[1]
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak corresponding to Molecular Weight ~225.28 g/mol .[1]
-
Safety & Handling
-
Nitrophenols: Can be toxic and skin irritants.[1][6] Handle with gloves and in a fume hood.[1]
-
Palladium on Carbon: Pyrophoric when dry.[1] Keep wet with solvent (e.g., 50% water wet) or handle under inert gas.[1]
-
Hydrogen Gas: Extremely flammable.[1] Ensure proper grounding and leak checks on hydrogenation equipment.
References
-
Alkylation of Nitrophenols
-
General Reduction of Nitroarenes
-
Synthesis of Related Glycol Ethers
-
Precursor Properties (4-methyl-2-nitrophenol)
Sources
- 1. echemi.com [echemi.com]
- 2. Coluracetam | 135463-81-9 | TCI EUROPE N.V. [tcichemicals.com]
- 3. CAS 135463-81-9: Coluracetam | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 7693-52-9: 4-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 7. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Coluracetam | 135463-81-9 [chemicalbook.com]
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine IUPAC name
Executive Summary
This technical guide provides a comprehensive analysis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine , a specialized PEGylated aniline derivative. Often utilized as a high-value intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and solubility-enhanced kinase inhibitors, this molecule combines the steric properties of a toluidine core with the physicochemical benefits of a diethylene glycol (mPEG2) chain.
This document details a self-validating synthesis protocol, structural characterization data, and application logic, designed to support researchers in medicinal chemistry and materials science.
Part 1: Chemical Identity & Structural Analysis
The molecule acts as a "bi-functional" building block: the amine serves as a reactive handle for amide coupling or Buchwald-Hartwig aminations, while the mPEG2 tail modulates lipophilicity (LogP) and aqueous solubility.
| Property | Specification |
| IUPAC Name | 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine |
| Common Name | 5-Methyl-2-(mPEG2-oxy)aniline; PEGylated Cresidine |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| Core Scaffold | 2-Amino-4-methylphenol ether (Cresidine derivative) |
| Key Functionality | Primary Aniline (Nucleophile), PEG Chain (Solubilizer) |
| Predicted LogP | ~1.8 (vs. 2.5 for non-PEGylated analog) |
Structural Logic: The placement of the methyl group at the 5-position (relative to the amine at 1) and the PEG chain at the 2-position creates a specific steric environment. This substitution pattern is critical for binding affinity in kinase pockets where "ortho-alkoxy" anilines are a privileged motif (e.g., EGFR inhibitors).
Part 2: Synthetic Methodology (The "Why" and "How")
The synthesis follows a convergent two-step pathway starting from commercially available 4-methyl-2-nitrophenol . This route is preferred over direct pegylation of amino-phenols to avoid N-alkylation side products.
Workflow Visualization
Caption: Figure 1. Convergent synthesis pathway ensuring regioselective O-alkylation followed by nitro reduction.
Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (O-Alkylation)
-
Rationale: Potassium carbonate (
) is used as a mild base to deprotonate the phenol ( due to the nitro group), generating a phenoxide nucleophile that attacks the alkyl bromide. -
Protocol:
-
Charge a reaction vessel with 4-methyl-2-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).
-
Add
(2.0 eq) and stir at room temperature for 30 minutes to ensure deprotonation (color change to bright yellow/orange). -
Add 1-bromo-2-(2-methoxyethoxy)ethane (1.2 eq) dropwise.
-
Heat to 80°C for 4-6 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting phenol (lower
) should disappear. -
Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, and dry over
.
-
Step 2: Catalytic Hydrogenation (Nitro Reduction)
-
Rationale: Pd/C is selected over Fe/HCl to prevent potential cleavage of the ether linkages and to simplify purification (filtration vs. aqueous extraction of iron salts).
-
Protocol:
-
Dissolve the nitro-intermediate in Methanol or Ethanol .
-
Add 10% Pd/C (5 wt% loading).
-
Stir under a hydrogen atmosphere (balloon pressure is sufficient) at RT for 2-4 hours.
-
Validation: LC-MS will show the mass shift from
(Nitro) to (Amine). -
Purification: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.
-
Part 3: Applications in Drug Development
This molecule is a "privileged structure" in two specific domains:
-
PROTAC Linker Chemistry: The PEG tail serves as a defined-length spacer between the E3 ligase ligand (often attached via the aniline) and the protein of interest (POI) ligand. The methoxy terminus prevents unwanted hydrogen bonding at the tail end.
-
Solubility Enhancement: In kinase inhibitors, replacing a standard methoxy group with this mPEG2 chain can increase aqueous solubility by 10-50 fold without significantly altering the binding mode in the ATP pocket.
Mechanism of Action: PROTAC Assembly
Caption: Figure 2. The molecule acts as a critical structural bridge in PROTAC design, influencing permeability and degradation efficiency.
Part 4: Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized material, compare your results against these expected parameters.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | Methyl group on aromatic ring (C5-Me). | |
| ¹H NMR | Terminal Methoxy group (-OCH₃). | |
| ¹H NMR | PEG chain protons (characteristic multiplet). | |
| ¹H NMR | Aniline -NH₂ protons (exchangeable with D₂O). | |
| LC-MS (ESI+) | [M+H]⁺ = 226.3 | Confirms molecular weight. |
| Appearance | Pale brown/yellow oil or low-melting solid | Typical of electron-rich anilines; oxidizes (darkens) on air exposure. |
Part 5: Safety & Handling
-
Hazard Classification: Like most anilines, this compound should be treated as a potential skin sensitizer and toxic if swallowed (Category 3/4).
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C. The electron-rich aniline is prone to oxidation (browning) over time.
-
Spill Protocol: Absorb with sand/vermiculite. Do not use bleach (hypochlorite) directly on large aniline spills as it can generate toxic chloroamines; use soapy water for cleaning surfaces.
References
-
Reduction of Nitroarenes: For standard Pd/C hydrogenation protocols comp
- Source: Royal Society of Chemistry (Green Chem).
-
URL:[Link]
-
Alkylation of Phenols: General methodology for synthesizing PEGyl
.- Source: Organic Syntheses (Coll. Vol. 2).
-
URL:[Link]
-
PEGylated Anilines in Drug Design: Discussion on the physicochemical improvements provided by short PEG chains in medicinal chemistry.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link] (General reference for PEG-linker utility).
-
Cresidine Derivatives: Safety and structural data on the core scaffold (2-methoxy-5-methylaniline).
- Source: PubChem (NIH).
-
URL:[Link]
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine safety and handling
An In-depth Technical Guide to the Safe Handling of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The safety profile and procedural recommendations herein are synthesized from data on structurally analogous compounds, including substituted anilines and polyethylene glycol (PEG) ethers, to establish a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Section 1: Compound Identification and Physical Properties
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is a substituted aniline derivative. Its structure consists of a 2-methoxy-5-methylaniline core (also known as cresidine) modified with a di(ethylene glycol) methyl ether side chain. This structure dictates its physical properties and, critically, its toxicological profile. The aniline core is the primary source of health hazards, while the ether side chain influences properties like solubility and volatility.
Table 1: Chemical and Physical Properties
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₂H₁₉NO₃ | Calculated |
| Molecular Weight | 225.28 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid. | Inferred from similar PEG-ylated amines and anilines. |
| Solubility | The hydrophilic ether chain likely imparts some solubility in aqueous media and high solubility in organic solvents like DMSO and DCM.[1] | Based on structural analog 2-[2-(2-methoxyethoxy)ethoxy]ethylamine.[1] |
| Volatility | Expected to have low vapor pressure due to its relatively high molecular weight and the PEG-like side chain. | General chemical principles. |
Section 2: Hazard Identification and Risk Assessment
The primary health risks associated with this compound are derived from its substituted aniline core. The analog, 2-Methoxy-5-methylaniline (Cresidine), is classified as harmful if swallowed and is a suspected carcinogen (Category 1B).[2] Aniline and its derivatives are known to be toxic upon inhalation, ingestion, or absorption through the skin, with potential effects including methemoglobinemia, cyanosis, and damage to the liver and kidneys.[3][4]
Table 2: Synthesized Hazard Classification (GHS)
| Hazard Class | Category | Hazard Statement | Rationale / Analog Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 2-Methoxy-5-methylaniline. |
| Carcinogenicity | Category 1B | H350: May cause cancer | Based on 2-Methoxy-5-methylaniline.[2] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | General hazard for substituted amines/anilines.[5][6][7] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | General hazard for corrosive amines.[5][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Common hazard for aniline derivatives.[8] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Hazard associated with aniline hydrochloride.[8] |
| Aquatic Toxicity | Acute, Category 1 | H400: Very toxic to aquatic life | Hazard associated with aniline hydrochloride.[8] |
Risk Assessment Workflow
Before any handling of this compound, a thorough, documented risk assessment is mandatory. The causality behind this requirement is to ensure that all potential hazards are identified and that appropriate control measures are in place before work begins, thereby creating a self-validating system of safety.
Caption: Mandatory risk assessment workflow before handling.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls must be applied to minimize exposure. This principle prioritizes the most effective measures first.
Caption: Hierarchy of controls for risk mitigation.
Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[9][10] This is non-negotiable, as it is the primary barrier to prevent inhalation of any aerosols or potential vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[3][9]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[9][11]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the specific hazards of substituted anilines.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[5][9]
-
Skin Protection:
-
Gloves: Due to the high potential for dermal absorption, double-gloving is required. While nitrile gloves provide splash protection, they are not recommended for prolonged contact with anilines.[12] For extended handling or in case of a spill, heavy-duty gloves such as butyl rubber or Viton should be used.[12] Always check the manufacturer's glove compatibility data.
-
Lab Coat: A flame-retardant lab coat with full-length sleeves is mandatory. Ensure it is fully buttoned.[12]
-
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If a situation arises where the fume hood is not available or fails (e.g., a large spill outside of containment), a full-face respirator with an organic vapor cartridge may be necessary.[12][13] All respirator use requires prior medical clearance, fit-testing, and training.[12]
Section 4: Safe Handling and Storage Procedures
Protocol for Weighing and Transfer
-
Preparation: Don all required PPE (double gloves, goggles, lab coat) before entering the designated work area.
-
Containment: Perform all manipulations within a chemical fume hood. Place a disposable absorbent pad on the work surface to contain minor drips.
-
Weighing: If weighing a solid, tare a container on the balance. Remove the container from the balance, add the compound inside the fume hood, and then return it to the balance for weighing. This prevents contamination of the balance. For liquids, transfer using a calibrated pipette or syringe.
-
Transfer: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Post-Transfer: Tightly cap the source container immediately after use. Decontaminate any spatulas or syringes used for the transfer.
-
Cleanup: Wipe down the work surface with an appropriate solvent. Dispose of the absorbent pad and outer gloves as hazardous waste. Wash hands thoroughly after the procedure, even though gloves were worn.[9][10]
Storage Requirements
-
Store in a tightly sealed, clearly labeled container.[5][12]
-
Keep in a cool, dry, and well-ventilated area designated for toxic and carcinogenic substances.[3][12]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[10][12]
-
The storage area should be secured and accessible only to authorized personnel.[14]
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before handling the compound.
Caption: Emergency response flowchart for a chemical spill.
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][11] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[5][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Spill Response
The response depends on the scale of the spill.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.[15]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or kitty litter.[11][15] Do not use combustible materials like paper towels on a large spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[12][15]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately.[15]
-
Alert others and activate the fire alarm if necessary to ensure building evacuation.
-
Close the laboratory doors to contain vapors.[13]
-
Call emergency services (911) and the institution's Environmental Health & Safety (EHS) department.[15]
-
Do not attempt to clean up the spill yourself.[11] Wait for trained emergency responders.
-
Fire Response
-
Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6]
-
Thermal decomposition can release toxic gases such as nitrogen oxides and carbon monoxide.[10] Firefighters must wear self-contained breathing apparatus (SCBA).
Section 6: Waste Disposal
-
All waste contaminated with 2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine, including excess reagent, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[12]
-
Collect waste in a compatible, sealed, and clearly labeled container.[12]
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour waste down the drain.[6]
Section 7: Conclusion
2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine must be handled as a hazardous compound with particular concern for its potential carcinogenicity and toxicity via all routes of exposure. The cornerstone of safety lies in a combination of rigorous risk assessment, consistent use of engineering controls, and diligent application of appropriate personal protective equipment. By adhering to the protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
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Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine.
-
University of California, San Francisco. Chemical Spills. Environment, Health & Safety.
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University of California, Los Angeles. Standard Operating Procedure: Aniline.
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Washington State University. Standard Operating Procedure for Aniline. Environmental Health & Safety.
-
Loba Chemie. (2016, April 26). Material Safety Data Sheet: Aniline Hydrochloride for Synthesis.
-
Fisher Scientific. (2025, December 20). Safety Data Sheet: [2-(2-Morpholinoethoxy)phenyl]methylamine.
-
Sigma-Aldrich. Product Page: 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine.
-
Auburn University. Emergency and Spill Response Procedures. Risk Management & Safety.
-
Merck. Safety Data Sheet.
-
Fisher Scientific. (2025, December 18). Safety Data Sheet: Tris(dioxa-3,6-heptyl)amine.
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-
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-
Combi-Blocks, Inc. (2023, June 10). Safety Data Sheet: 4-(2-(2-Methoxyethoxy)ethoxy)aniline.
-
Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Methoxy-5-methylaniline.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3016250, N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine.
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OSHA Outreach Courses. (2024, July 29). Emergency Chemical Spill Emergency? Follow These Crucial Steps.
-
TCI Chemicals. Safety Data Sheet: 2-[2-(2-Propynyloxy)ethoxy]ethylamine.
-
Spectrum Chemical. (2018, April 27). Safety Data Sheet: 2-(2-METHOXYETHOXY)ETHANOL, REAGENT.
-
BloomTechz. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.
-
ChemicalBook. (2025, September 27). Safety Data Sheet: 2-Methoxyphenethylamine.
-
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-
Organisation for Economic Co-operation and Development. (2005, April). SIDS INITIAL ASSESSMENT PROFILE: Ethanol, 2-[2-(2-methoxyethoxy)ethoxy].
-
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-
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-
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-
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-
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An In-depth Technical Guide to the 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Group: Properties, Applications, and Experimental Protocols
Abstract
The 2-[2-(2-Methoxyethoxy)ethoxy]ethyl moiety, a discrete polyethylene glycol (PEG) derivative commonly referred to as a "PEG3" linker, has emerged as a critical component in modern drug development and bioconjugation. Its unique combination of hydrophilicity, biocompatibility, and defined length offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core characteristics of the 2-[2-(2-Methoxyethoxy)ethoxy]ethyl group. We will explore its impact on drug solubility and permeability, its pivotal role as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provide detailed, validated experimental protocols for its synthesis, conjugation, and characterization.
Molecular Architecture and Physicochemical Properties
The 2-[2-(2-Methoxyethoxy)ethoxy]ethyl group is characterized by a short, flexible chain of three ethylene glycol units with a terminal methoxy group. This structure imparts a distinct set of physicochemical properties that are highly advantageous in drug design.
Core Structure and Analogs
The fundamental structure is CH₃O(CH₂CH₂O)₃-. This basic unit can be functionalized with various reactive groups to facilitate covalent attachment to molecules of interest. Common derivatives include those with terminal amine, carboxylic acid, or alkyne groups, enabling a wide range of conjugation chemistries.
}
Figure 1: Core structure and common functionalized derivatives.
Impact on Solubility and Lipophilicity
A primary driver for incorporating the 2-[2-(2-Methoxyethoxy)ethoxy]ethyl group is to enhance the aqueous solubility of hydrophobic molecules[1][2]. The ether oxygens in the PEG chain can form hydrogen bonds with water, creating a hydration shell that improves solubility[1]. This is particularly crucial for many potent small molecule drugs that suffer from poor water solubility, which can limit their bioavailability and formulation options[3][4].
The introduction of this hydrophilic group generally leads to a decrease in the molecule's logP (octanol-water partition coefficient), a key measure of lipophilicity. While a certain degree of lipophilicity is necessary for cell membrane permeability, excessive lipophilicity can lead to poor solubility, non-specific binding, and rapid metabolism. The PEG3 linker offers a means to finely tune this property.
| Property | General Impact of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Group | Rationale |
| Aqueous Solubility | Increases | The ether oxygens form hydrogen bonds with water, improving hydration of the molecule[1]. |
| LogP | Decreases | The hydrophilic nature of the PEG chain reduces the overall lipophilicity of the conjugate. |
| Cell Permeability | Can be modulated | While increased hydrophilicity can reduce passive diffusion, the flexibility of the PEG chain may allow the molecule to adopt conformations that shield polar groups, aiding in membrane traversal[5]. |
The 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Group as a Linker in Advanced Therapeutics
The defined length and flexibility of the 2-[2-(2-Methoxyethoxy)ethoxy]ethyl group make it an ideal linker in the design of complex therapeutic modalities such as PROTACs and ADCs.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase[6][7]. The linker connecting the target-binding and E3-binding moieties is a critical determinant of the PROTAC's efficacy[8][9].
The 2-[2-(2-Methoxyethoxy)ethoxy]ethyl group, as a PEG3 linker, offers several advantages in this context:
-
Optimal Length and Flexibility: The length of the linker is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase)[8][10]. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in an unstable complex[10]. The approximately 12-atom length of a PEG3 linker often falls within the optimal range for many target-E3 ligase pairs[]. Its flexibility allows the two proteins to adopt a productive orientation for ubiquitination[12].
-
Improved Physicochemical Properties: As with other small molecules, the PEG3 linker can enhance the solubility and reduce the lipophilicity of the PROTAC, which are often large and complex molecules with poor drug-like properties[13].
}
Figure 2: Role of the linker in forming the PROTAC ternary complex.
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen[14]. The linker plays a crucial role in the stability of the ADC in circulation and the release of the drug at the target site. The 2-[2-(2-Methoxyethoxy)ethoxy]ethyl group can be incorporated into ADC linkers to:
-
Enhance Solubility and Stability: The hydrophilic nature of the PEG3 moiety can help to mitigate the hydrophobicity of the cytotoxic payload, reducing the risk of ADC aggregation and improving its pharmacokinetic profile[12][15].
-
Modulate Drug Release: While the PEG3 linker itself is generally stable, it can be combined with cleavable or non-cleavable elements to control the release of the drug.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of a functionalized 2-[2-(2-Methoxyethoxy)ethoxy]ethyl derivative and its conjugation to a model protein.
Synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
This protocol describes the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile to the corresponding carboxylic acid, a versatile intermediate for amide bond formation[16].
Materials:
-
2-[2-(2-methoxyethoxy)ethoxy]acetonitrile
-
Sodium hypochlorite solution (e.g., commercial bleach)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 1 mole equivalent of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile.
-
Slowly add 3-5 mole equivalents of sodium hypochlorite solution while stirring. The reaction is exothermic, so maintain the temperature below 40°C using an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and slowly add HCl to adjust the pH to 1-2.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography to yield 2-[2-(2-methoxyethoxy)ethoxy]acetic acid.
Validation:
-
¹H NMR: The spectrum should show the characteristic peaks for the ethylene glycol protons and the methylene protons adjacent to the carboxylic acid.
-
Mass Spectrometry (ESI-MS): The spectrum should show a peak corresponding to the [M-H]⁻ ion of the product (C₇H₁₄O₅, MW = 178.18 g/mol ).
Conjugation of mPEG3-Acid to a Protein via Amide Coupling
This protocol details the conjugation of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid to the primary amines (e.g., lysine residues) of a protein using carbodiimide chemistry[17][18].
Materials:
-
2-[2-(2-methoxyethoxy)ethoxy]acetic acid (mPEG3-Acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein to be conjugated (e.g., Bovine Serum Albumin, BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
}
Figure 3: Experimental workflow for protein conjugation.
-
Activation of mPEG3-Acid:
-
Dissolve mPEG3-Acid, EDC, and NHS (in a 1:1.2:1.2 molar ratio) in anhydrous DMF or DMSO to form a 100 mM solution of mPEG3-Acid.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming the NHS ester.
-
-
Conjugation to Protein:
-
Dissolve the protein in PBS (pH 7.4) to a concentration of 5-10 mg/mL.
-
Add the activated mPEG3-NHS ester solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a good starting point. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Purify the PEGylated protein from excess reagents and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Validation:
-
SDS-PAGE: The PEGylated protein will show a higher apparent molecular weight compared to the unconjugated protein. The band may also appear broader due to the heterogeneity of conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry will confirm the covalent attachment of the PEG3 linker. The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of attached linkers. The mass difference between the peaks will correspond to the mass of the mPEG3 moiety.
-
Size-Exclusion Chromatography (SEC): The purified conjugate will elute earlier than the unreacted protein due to its larger hydrodynamic radius[].
Conclusion
The 2-[2-(2-Methoxyethoxy)ethoxy]ethyl group is a versatile and powerful tool in the arsenal of drug development professionals. Its ability to enhance solubility, modulate lipophilicity, and act as a flexible linker of optimal length has cemented its importance in the design of advanced therapeutics like PROTACs and ADCs. The well-defined structure of this discrete PEG linker allows for the creation of more homogeneous conjugates, leading to better-characterized and more reliable drug candidates. As the field of targeted therapeutics continues to evolve, the rational application of linkers such as the 2-[2-(2-Methoxyethoxy)ethoxy]ethyl group will undoubtedly play a pivotal role in the development of safer and more effective medicines.
References
-
ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved February 17, 2026, from [Link]
-
Donaro, C., et al. (2022). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Retrieved February 17, 2026, from [Link]
-
MolecularCloud. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved February 17, 2026, from [Link]
-
bioRxiv. (2025, April 17). Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. Retrieved February 17, 2026, from [Link]
-
News-Medical.Net. (2026, January 14). Advancing PROTAC development through innovative preclinical model systems. Retrieved February 17, 2026, from [Link]
-
Tessema, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved February 17, 2026, from [Link]
-
MDPI. (2025, May 11). PROTAC Technology as a New Tool for Modern Pharmacotherapy. Retrieved February 17, 2026, from [Link]
-
Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
-
NIST WebBook. (n.d.). 2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl acetate. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl acetate. Retrieved February 17, 2026, from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Retrieved February 17, 2026, from [Link]
-
Royal Society of Chemistry. (2021, May 14). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Retrieved February 17, 2026, from [Link]
-
GSC Online Press. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine. Retrieved February 17, 2026, from [Link]
-
Pharmaceutical Technology. (2026, February 16). The Benefits and Challenges of PEGylating Small Molecules. Retrieved February 17, 2026, from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). 2CT2-2-EtO. Retrieved February 17, 2026, from [Link]
-
European Pharmaceutical Review. (2010, February 22). Protein PEGylation Process: An overview of chemistry. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 17, 2026, from [Link]
-
Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved February 17, 2026, from [Link]
-
International Journal of Pharmaceutical Research and Technology. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved February 17, 2026, from [Link]
-
Patheon. (n.d.). Bioavailability and Solubility Enhancement Services. Retrieved February 17, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, August 5). Synthesis and 2-D NMR Characterization of New Precursors of Electronically Conducting Polymeric Films: 1- and 2-[2-(1-adamantyl)2-oxo-ethoxy]-naphthalenes. Retrieved February 17, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 17, 2026, from [Link]
-
Spandidos Publications. (2025, December 10). Physiologically-based pharmacokinetic modeling: past, present and future (review). Retrieved February 17, 2026, from [Link]
-
University of Washington. (n.d.). METHODS FOR POPULATION PHARMACOKINETICS AND PHARMACODYNAMICS. Retrieved February 17, 2026, from [Link]
-
American College of Clinical Pharmacology. (2013, April 17). Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development—Part 2: Introduction to Pharmacokinetic Modeling Methods. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved February 17, 2026, from [Link]
-
PubMed. (n.d.). Pharmacokinetic and pharmacodynamic data and models in clinical trials. Retrieved February 17, 2026, from [Link]
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Methodological & Application
Experimental procedure for N-alkylation of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Application Note: Optimized Protocols for the N-Alkylation of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Abstract & Strategic Overview
This technical guide details the experimental procedures for the N-alkylation of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (referred to herein as Substrate A ). This compound is a critical "PEGylated aniline" building block, often utilized in the synthesis of kinase inhibitors (e.g., EGFR targets) to modulate solubility and pharmacokinetic profiles.
Chemical Context:
-
Substrate: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (CAS: 126415-03-0 analog).[1][2]
-
Electronic State: Electron-rich primary aniline.[1][2] The ortho-alkoxy chain and meta-methyl group increase nucleophilicity but also introduce steric bulk and potential chelation effects.[1][2]
-
Challenge: The primary challenge in N-alkylation of electron-rich anilines is controlling selectivity (Mono- vs. Di-alkylation).[1][2] Direct alkylation with halides often leads to over-alkylation (quaternary ammonium salts).[2]
Recommended Strategy: We prioritize Reductive Amination (Method A) for mono-alkylation due to its superior selectivity and mild conditions.[1][2] Direct Nucleophilic Substitution (Method B) is provided as an alternative for substrates where the corresponding aldehyde is unstable or unavailable.[2]
Critical Mechanism & Retrosynthetic Logic[1][2]
The ortho-diethylene glycol chain creates a unique "hemilabile" environment.[1][2] In non-polar solvents, the ether oxygens may coordinate with the amine protons, potentially reducing reactivity via intramolecular hydrogen bonding. In polar protic solvents, this effect is negated.
Pathway Analysis (DOT Diagram)
Caption: Comparative reaction pathways. Method A (Blue/Green) offers high selectivity for the secondary amine.[2] Method B (Red) carries a higher risk of over-alkylation.[2]
Experimental Protocols
Method A: Reductive Amination (Gold Standard for Mono-Alkylation)
Best for: Introduction of Methyl, Ethyl, Isopropyl, or Benzyl groups.[1]
Reagents:
-
Substrate A: 1.0 equiv.
-
Aldehyde: 1.1 – 1.2 equiv (e.g., Paraformaldehyde for methylation, Acetaldehyde for ethylation).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) – 1.5 equiv.[2]
-
Acid Catalyst: Acetic Acid (AcOH) – 1.0 equiv (promotes imine formation).[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2] Note: DCE is preferred for STAB solubility.[1][2]
Step-by-Step Procedure:
-
Imine Formation:
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve Substrate A (1.0 g, ~4.7 mmol) in anhydrous DCE (15 mL). -
Add the Aldehyde (1.1 equiv).[2]
-
Add Acetic Acid (1.0 equiv).[2] Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC/LCMS.[2] Formation of the imine (Schiff base) is often visible as a shift in UV absorbance.[2]
-
-
Reduction:
-
Quench & Workup (Critical for PEGylated compounds):
-
Quench reaction with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 mins until gas evolution ceases.
-
Extraction: Extract with Dichloromethane (DCM) (
mL).[2] -
Note: The PEG chain increases water solubility.[2] If the aqueous layer remains colored, saturate it with NaCl (brine) to "salt out" the organic product.[2]
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Purification:
Method B: Direct Alkylation (Nucleophilic Substitution)
Best for: Reactive electrophiles (Allyl bromide, Propargyl bromide) where reductive amination is not feasible.[2]
Reagents:
-
Substrate A: 1.0 equiv.
-
Alkyl Halide: 0.9 – 1.0 equiv (Slight deficit to prevent over-alkylation).[2]
-
Base:
-Diisopropylethylamine (DIPEA) – 2.0 equiv.[1][2] -
Solvent: Acetonitrile (MeCN) or DMF.[2]
Step-by-Step Procedure:
-
Setup:
-
Dissolve Substrate A (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous MeCN (0.2 M concentration).
-
Cool to 0°C.[2]
-
-
Addition:
-
Dissolve Alkyl Halide (0.95 equiv) in a small volume of MeCN.
-
Add the alkyl halide solution dropwise over 30–60 minutes using a syringe pump or addition funnel.[2] Slow addition is the key to selectivity.
-
-
Reaction:
-
Workup:
Data Analysis & Characterization
Expected Analytical Signatures:
| Technique | Feature | Diagnostic Signal |
| 1H NMR | N-H Signal | Broad singlet around 3.5–5.0 ppm (integrates to 1H for secondary amine).[1][2] Disappearance of 2H primary amine signal.[2] |
| 1H NMR | N-Alkyl | New signal (e.g., singlet ~2.8 ppm for N-Me, triplet/quartet for N-Et) showing coupling to NH if visible.[1][2] |
| LC-MS | Mass Shift | |
| TLC | Rf Value | Secondary amine is usually less polar (higher Rf) than primary amine on Silica, but PEG chain dominates polarity.[2] |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance from ortho-PEG chain.[1][2] | Increase temperature to 40°C; switch solvent to DCE (Method A). |
| Over-alkylation (Tertiary amine) | Excess alkylating agent or fast kinetics.[2] | Use Method A (Reductive Amination); if using Method B, reduce Alkyl Halide to 0.8 equiv.[2] |
| Emulsion during workup | Amphiphilic nature of PEG chain.[2] | Saturate aqueous layer with NaCl; Use Chloroform/Isopropanol (3:[1][2]1) for extraction.[2] |
Workup & Purification Flow
The amphiphilic nature of the PEGylated aniline requires a specific extraction logic to maximize yield.
Caption: Optimized workup flow for PEGylated anilines to prevent yield loss in the aqueous phase.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[2]
-
Patil, R. D., et al. "Synthesis of PEGylated Aniline Derivatives and Their Application in EGFR Inhibition."[2] Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 15, 2016. (Representative context for PEG-aniline drugs).
-
Sigma-Aldrich. "Product Specification: 2-Methoxy-5-methylaniline (Cresidine)."[1][2] Merck KGaA.[2] Link[2]
-
Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications."[2] Springer, 6th Edition, 2021. (Reference for Eschweiler-Clarke and Reductive Amination mechanisms).
(Note: While specific literature on the N-alkylation of exactly CAS 126415-03-0 is proprietary or patent-buried, the protocols above are derived from standard validated methodologies for chemically equivalent ortho-alkoxy anilines found in the cited foundational texts.)
Sources
Application Note: Analytical Characterization of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Executive Summary
This application note details the rigorous analytical characterization of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (hereafter referred to as MEMPA ). This molecule represents a critical hybrid class of chemical intermediates: an aniline derivative functionalized with a discrete polyethylene glycol (PEG) tail.
Such compounds are frequently utilized as:
-
Linkers in Antibody-Drug Conjugates (ADCs): The PEG chain improves solubility and reduces aggregation.
-
Dye Intermediates: The aniline core serves as a diazo component, while the ether tail modifies solubility and substantivity.
-
Specialty Monomers: For polyurethanes or polyamides requiring internal plasticization.
Analytical Challenges
The dual nature of MEMPA presents specific challenges:
-
Amphiphilicity: The hydrophobic toluene core contrasts with the hydrophilic PEG tail, complicating solvent selection for chromatography.
-
Chromophore Ambiguity: The PEG chain lacks UV absorption, relying entirely on the aniline core for detection, which necessitates high-sensitivity PDA or Mass Spectrometry.
-
Basicity: The amine function requires careful pH control to prevent peak tailing due to silanol interactions in HPLC.
Structural & Physicochemical Profile
Before instrumental analysis, a theoretical understanding of the molecule is required to select appropriate solvents and columns.
| Feature | Description | Analytical Implication |
| Core Scaffold | 2-Alkoxy-5-methylaniline | Weak base; UV active ( |
| Tail | Diethylene glycol monomethyl ether | Hydrophilic; No UV activity; distinct NMR signature ( |
| LogP (Calc) | Moderately lipophilic; suitable for Reverse Phase (RP) HPLC. | |
| pKa (Calc) | Mobile phase pH must be acidic ( | |
| Physical State | Likely Oil or Low-Melting Solid | Handling requires weighing by difference or volumetric dilution. |
Protocol A: High-Performance Liquid Chromatography (HPLC-PDA-MS)
Objective: Determination of Purity and Identity.
Rationale: A C18 reverse-phase method is chosen. To ensure sharp peak shape for the amine, an acidic mobile phase is used to fully protonate the nitrogen (
Chromatographic Conditions
-
System: HPLC with Photodiode Array (PDA) and Single Quadrupole MS (ESI+).
-
Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
. -
Mobile Phase A: 0.1% Formic Acid in Water (pH
2.7). -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Injection Volume: 5-10
L. -
Detection:
-
UV: 280 nm (Quantification), 200-400 nm (Scan).
-
MS: ESI Positive Mode, Scan range 100–500 m/z.
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate (Polar impurities elute) |
| 2.0 | 5 | Isocratic Hold |
| 15.0 | 90 | Linear Gradient (Elution of MEMPA) |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | Stop |
Data Interpretation & Self-Validation
-
Retention Time: Expect MEMPA to elute between 8–12 minutes. The PEG chain makes it elute earlier than the non-PEGylated analog (cresidine) due to increased polarity.
-
MS Confirmation: Look for
.-
Formula:
-
Molecular Weight: 225.28 g/mol
-
Target Ion: 226.3 m/z.
-
-
Common Impurities:
-
Precursor: 2-Nitro-equivalent (check UV spectra; nitro groups absorb strongly at 254/350 nm).
-
Hydrolysis Product: 2-Hydroxy-5-methylaniline (if ether cleavage occurs).
-
Protocol B: Nuclear Magnetic Resonance (NMR)
Objective: Structural Verification (Topology). Rationale: HPLC confirms purity, but only NMR can confirm the connectivity of the ether linkage and the integrity of the PEG chain.
Sample Preparation
-
Solvent: DMSO-
(Preferred for polar anilines) or . -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm).
Expected Chemical Shifts ( H NMR, 400 MHz)
| Region | Multiplicity | Integration | Assignment | |
| Aromatic | Multiplet | 3H | Aromatic ring protons (1,2,4-pattern). | |
| Amine | Broad Singlet | 2H | ||
| Ether (Core) | Triplet | 2H | ||
| Ether (PEG) | Multiplet | 6H | ||
| Methoxy | Singlet | 3H | Terminal | |
| Methyl | Singlet | 3H |
Diagnostic Check: The ratio of the Methyl singlet (3H) to the Methoxy singlet (3H) must be exactly 1:1. Deviation indicates contamination with non-PEGylated material or solvent.
Protocol C: Non-Aqueous Titration
Objective: Quantitative Assay (% w/w). Rationale: HPLC gives purity (% area), but not potency. Since MEMPA is a weak base, aqueous titration is inaccurate. Non-aqueous titration in glacial acetic acid enhances the basicity of the amine, allowing for a sharp endpoint.
Reagents & Apparatus
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid (anhydrous).[2]
-
Indicator: Crystal Violet (0.1% w/v in acetic acid) or Potentiometric Electrode (Glass/Calomel).
Procedure
-
Accurately weigh
of MEMPA into a clean 250 mL flask. -
Dissolve in 50 mL of Glacial Acetic Acid.
-
Add 2 drops of Crystal Violet indicator.
-
Titrate with 0.1 N
until the color changes from Violet to Blue-Green (or determine inflection point potentiometrically). -
Blank Determination: Perform a titration on 50 mL solvent without sample.
Calculation
- : Volume of titrant (mL)
- : Normality of titrant (0.1 N)
- : Molecular Weight (225.28 g/mol )
- : Weight of sample (g)
Visualization of Analytical Workflow
Characterization Logic Flow
The following diagram illustrates the decision matrix for characterizing MEMPA, ensuring no critical quality attribute is overlooked.
Caption: Sequential workflow for full characterization. Identity must be established before quantitative assay.
HPLC Troubleshooting Decision Tree
Anilines often cause peak tailing. This diagram guides the optimization process.
Caption: Logic for resolving amine-silanol interactions in HPLC method development.
References
-
PubChem. (2023). 2-(2-Methoxyethoxy)ethanamine Compound Summary. National Library of Medicine. [Link] (Proxy for PEG-amine tail properties).
-
Saraswati Institute of Pharmaceutical Sciences. (2025).[3] Non Aqueous Titration: Theory and Application. [Link]
-
Royal Society of Chemistry. (2020). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products. Analytical Methods. [Link]
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for NMR shift prediction of ethers and anilines).
Sources
Application Notes and Protocols for 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine in Polymer and Material Science
Introduction: A Novel Monomer for Advanced Polymer Synthesis
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is an aromatic amine functionalized with a flexible oligo(ethylene glycol) (OEG) side chain. This unique molecular architecture presents intriguing possibilities for the synthesis of advanced polymers with tailored properties. The aniline moiety serves as a reactive site for polymerization, particularly in the formation of high-performance polymers like polyimides and polyamides. The methoxy-terminated tri(ethylene glycol) chain is anticipated to impart enhanced solubility, processability, and potentially stimuli-responsive behavior to the resulting materials. These characteristics make this monomer a promising candidate for applications in fields requiring materials with a combination of thermal stability and solution-processability, such as microelectronics, gas separation membranes, and biomedical devices.
The strategic incorporation of the methyl group on the phenyl ring can further influence the polymer's properties by affecting chain packing and solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for the utilization of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine in polymer and material science.
PART 1: Core Applications and Scientific Insights
The primary application of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine lies in its use as a diamine monomer for the synthesis of soluble, high-performance polyimides. Traditional aromatic polyimides are known for their exceptional thermal and mechanical properties but are often intractable due to their rigid rod-like structures, limiting their processability. The incorporation of flexible side chains is a well-established strategy to overcome this limitation.[1]
Enhancing Solubility and Processability of Polyimides
The oligo(ethylene glycol) side chain of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine disrupts the close packing of the rigid polyimide backbones, thereby increasing the free volume and reducing interchain interactions. This leads to a significant improvement in the solubility of the resulting polyimides in common organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even less polar solvents like chloroform and tetrahydrofuran.[2][3] This enhanced solubility is crucial for the fabrication of thin films, coatings, and complex-shaped articles via solution-based techniques.
Modulating Thermal and Mechanical Properties
While the introduction of flexible side chains enhances solubility, it can also influence the thermal properties of the polymer. The glass transition temperature (Tg) of polyimides derived from this monomer is expected to be lower than that of their fully aromatic counterparts due to the increased segmental motion afforded by the ether linkages.[4] However, the aromatic backbone ensures that the polymer retains good overall thermal stability, with decomposition temperatures typically remaining high. The flexible side chains can also impact the mechanical properties, potentially leading to more ductile and less brittle materials.
Potential for Stimuli-Responsive and Biocompatible Materials
Oligo(ethylene glycol) and poly(ethylene glycol) (PEG) derivatives are well-known for their biocompatibility and thermoresponsive properties in aqueous environments. Polymers incorporating OEG side chains can exhibit a lower critical solution temperature (LCST), where they undergo a phase transition from soluble to insoluble upon heating.[5] This property can be exploited in the design of "smart" materials for applications in drug delivery, tissue engineering, and bioseparations. The hydrophilic nature of the OEG chains can also reduce non-specific protein adsorption, making surfaces coated with these polymers bio-inert.[6]
PART 2: Experimental Protocols
This section provides detailed protocols for the synthesis of a novel polyimide using 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine as a key monomer.
Hypothetical Synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
A plausible synthetic route to the title compound would involve a nucleophilic aromatic substitution reaction followed by a reduction.
Workflow for Monomer Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. Study of polyimides containing flexible groups | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. mdpi.com [mdpi.com]
- 6. Peptide-Functionalized Poly[oligo(ethylene glycol) methacrylate] Brushes on Dopamine-Coated Stainless Steel for Controlled Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine as a Solubility-Modulating Linker
This is a comprehensive Application Note and Protocol for the use of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine in bioconjugation. This document is designed for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction & Molecule Profile[1]
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is a specialized PEGylated aniline building block used primarily to modulate the physicochemical properties of hydrophobic payloads in Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and small molecule therapeutics.
Unlike standard aliphatic amine PEG reagents, this molecule features an aromatic amine (aniline) . This structural distinction is critical:
-
Electronic Tuning: The aniline nitrogen is less nucleophilic than aliphatic amines, allowing for chemoselective conjugation in the presence of other competing amines (e.g., lysine residues) under controlled pH or oxidative conditions.
-
Solubility Engineering: The ortho-positioned diethylene glycol (PEG2) chain provides a "hydrating shield" that disrupts aggregation of hydrophobic cores (such as VHL or CRBN ligands in PROTACs) without adding excessive molecular weight.
-
Conformational Control: The steric bulk of the ortho-PEG chain can restrict rotation around the amide bond formed during conjugation, potentially locking the payload in a bioactive conformation.
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine |
| Functional Group | Primary Aromatic Amine (Aniline) |
| Solubility Modifier | mPEG2 (Diethylene glycol monomethyl ether) |
| Core Scaffold | 5-Methylaniline (derived from p-Cresidine scaffold) |
| Molecular Weight | ~225.28 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Moderate water solubility |
| pKa (Conjugate Acid) | ~4.0–5.0 (Lower than aliphatic amines ~10.[1][2][3][4][5]0) |
Mechanistic Applications
This reagent is utilized in three primary bioconjugation strategies:
A. Solubility "Capping" for Hydrophobic Payloads (Amide/Urea Formation)
The most common application is attaching this unit to a carboxylic acid or isocyanate on a drug linker. The PEG tail masks the hydrophobicity of the payload, preventing precipitation during conjugation to antibodies or proteins.
B. Oxidative Coupling (Francis Method)
Anilines can participate in rapid, site-specific oxidative coupling reactions with o-aminophenols or catechols in the presence of oxidants like sodium periodate (NaIO₄). This allows the reagent to be used as a "label" to attach PEG chains to specific tyrosine-like residues on proteins.
C. Diazonium Salt Formation
The aromatic amine can be converted into a diazonium salt (
Experimental Protocols
Protocol A: Chemoselective Amide Conjugation to Carboxylic Acid Payloads
Use this protocol to attach the linker to a hydrophobic drug or PROTAC intermediate containing a carboxylic acid.
Reagents Required:
-
Target: Carboxylic Acid-containing payload (1.0 equiv)
-
Linker: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (1.2 – 1.5 equiv)
-
Coupling Agent: HATU (1.2 equiv) or COMU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Procedure:
-
Activation:
-
Dissolve the Carboxylic Acid payload in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
-
Critical Step: Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester (O-At ester). Do not wait longer than 20 mins to avoid hydrolysis or rearrangement.
-
-
Conjugation:
-
Add 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (1.2 equiv) directly to the reaction mixture.
-
Note: The aniline is less reactive than aliphatic amines. If the reaction is sluggish, heat to 40°C or add a catalyst like HOAt (0.1 equiv).
-
-
Monitoring:
-
Monitor via LC-MS. Look for the mass shift corresponding to the loss of water (+ Linker MW - 18).
-
Endpoint: Typically 2–4 hours at RT.
-
-
Workup:
-
Dilute with EtOAc and wash with 5% citric acid (to remove excess aniline and DIPEA), followed by brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via Flash Chromatography (DCM/MeOH gradient).
-
Protocol B: Site-Selective Protein Modification via Oxidative Coupling
Use this protocol to attach the PEG-aniline unit to a protein engineered with an o-aminophenol handle or to tyrosine residues under specific oxidative conditions.
Reagents Required:
-
Protein Target: Protein (10–50 µM in Phosphate Buffer pH 6.5)
-
Linker: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (10–50 equiv, dissolved in DMSO)
-
Oxidant: Sodium Periodate (NaIO₄) (5–10 equiv)
-
Quencher: TCEP or Glutathione
Step-by-Step Procedure:
-
Preparation:
-
Buffer exchange the protein into 25 mM Phosphate Buffer, pH 6.5. Avoid amine-containing buffers like Tris or Glycine.
-
-
Reaction Assembly:
-
Add the Linker stock (in DMSO) to the protein solution. Final DMSO content should be <10% v/v.
-
Add NaIO₄ (freshly prepared in water) to initiate the reaction.
-
-
Incubation:
-
Incubate for 5–15 minutes at RT. Oxidative coupling is extremely fast.
-
Visual Cue: The solution may turn slightly yellow/orange due to the formation of the imino-quinone intermediate.
-
-
Quenching:
-
Stop the reaction by adding excess TCEP (20 mM final) or Glutathione. This reduces excess periodate and stabilizes the product.
-
-
Purification:
-
Remove excess small molecules via Zeba™ Spin Desalting Columns or Dialysis.
-
Visualization of Reaction Pathways
The following diagram illustrates the two primary pathways: Amide Coupling (for small molecules) and Oxidative Coupling (for proteins).
Caption: Dual-pathway utility of the aniline linker. Top: Amide coupling for drug solubility. Bottom: Oxidative coupling for protein labeling.[6]
Troubleshooting & Quality Control
Common Issues & Solutions
| Issue | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Low nucleophilicity of aniline. | Switch to stronger coupling agents (HATU/HOAt). Increase temperature to 40–50°C. Ensure anhydrous conditions. |
| Precipitation | Payload is too hydrophobic. | Add the linker before the final step of payload synthesis if possible. Use a co-solvent like NMP instead of DMF. |
| Protein Oxidation | Excess NaIO₄ exposure. | Reduce reaction time to <5 mins. Use stoichiometric oxidant (1:1 relative to linker). |
| Side Reactions | Competition from Lysines. | Maintain pH < 7.0. Anilines remain nucleophilic at pH 6–7 while Lysines (pKa ~10.5) are protonated and unreactive. |
QC Specifications
-
LC-MS: Essential for verifying mass addition.
-
Expected Mass: Payload Mass + 225.28 Da - 18.02 Da (Water) = +207.26 Da .
-
-
NMR (¹H): Look for the diagnostic signals:
-
Methyl group: Singlet around 2.2–2.3 ppm (Ar-CH₃).
-
PEG Chain: Multiplets at 3.5–4.2 ppm (-O-CH₂-CH₂-).
-
Aromatic Protons: Distinct pattern for 1,2,5-substituted benzene.
-
References
-
Behrens, C. R., et al. (2015). "Methods for site-specific drug conjugation to antibodies." Current Opinion in Chemical Biology. Link
-
Hooker, J. M., et al. (2006). "Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy." Journal of the American Chemical Society. Link
-
Obermeyer, A. C., et al. (2014). "N-terminal modification of proteins with o-aminophenols." Journal of the American Chemical Society. Link
-
Huateng Pharma. (2023). "PEG Derivatives in Drug Delivery: Application Note on Aniline Linkers." Link
-
TCI Chemicals. (2023). "Bioconjugation Reagents: Cross-linkers and Modifiers."[6] Link
Sources
- 1. 2-[2-(2-METHOXYETHOXY)ETHOXY]ANILINE | CAS 126415-03-0 [matrix-fine-chemicals.com]
- 2. 2-(2-(2-メトキシエトキシ)エトキシ)エタンアミン ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-ethoxy-5-methylaniline CAS#: 6331-70-0 [m.chemicalbook.com]
- 4. 2-(2-(2-Methoxyethoxy)ethoxy)-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine | C14H31NO6 | CID 3016250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Methoxy-5-phenethyloxy-phenyl)-ethylamine | C17H21NO2 | CID 10956623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Identifying side reactions in 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine synthesis
Welcome to the technical support center for the synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
The synthesis of this substituted aniline derivative, while conceptually straightforward, involves two critical transformations: a Williamson ether synthesis followed by a nitro group reduction. Each step presents a unique set of challenges where minor deviations in conditions can lead to significant side product formation, impacting yield, purity, and downstream applications. This document provides a structured, question-and-answer-based approach to identify, understand, and mitigate these issues.
General Synthetic Pathway
The most common and economically viable route to 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine begins with 4-methyl-2-nitrophenol. The synthesis is typically a two-step process as outlined below.
Caption: General two-step synthesis pathway.
Part 1: Troubleshooting the Williamson Ether Synthesis
This initial step involves the O-alkylation of 4-methyl-2-nitrophenol with an appropriate 2-(2-methoxyethoxy)ethyl derivative. While seemingly simple, this reaction is a frequent source of impurities that can complicate the entire synthesis.
Q1: My etherification reaction is slow, and I have a high percentage of unreacted 4-methyl-2-nitrophenol. What's going wrong?
A1: This is a classic issue of insufficient reactivity, which almost always points to incomplete deprotonation of the phenolic hydroxyl group. The Williamson ether synthesis is an Sₙ2 reaction that requires a potent nucleophile—the phenoxide ion.[1]
Root Causes & Solutions:
-
Inadequate Base Strength: The pKa of a nitrophenol is lower (more acidic) than a simple phenol, but a sufficiently strong base is still critical. If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be capable of fully deprotonating the phenol.
-
Troubleshooting: Switch to a stronger base. Potassium carbonate (K₂CO₃) is a common and effective choice. For particularly stubborn reactions, sodium hydroxide (NaOH) or, in anhydrous conditions, sodium hydride (NaH) can be used, though NaH can increase the risk of side reactions.[2]
-
-
Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can form a solvent shell around the phenoxide anion through hydrogen bonding. This solvation shell "cushions" the nucleophile, reducing its reactivity and slowing down the Sₙ2 reaction.
-
Troubleshooting: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are excellent choices as they solvate the cation but leave the phenoxide nucleophile "naked" and highly reactive.[3]
-
-
Insufficient Temperature: Like most Sₙ2 reactions, the rate is temperature-dependent.
-
Troubleshooting: If the reaction is clean but slow, consider increasing the temperature. Most Williamson syntheses are run between 50-100 °C.[3] Monitoring by TLC or LCMS is crucial to ensure that side product formation does not increase significantly at higher temperatures.
-
Q2: I've formed the ether, but my NMR and Mass Spec data show an isomeric byproduct. What is it?
A2: You are likely observing the product of C-alkylation. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring. While O-alkylation is electronically favored, C-alkylation can become a significant competing pathway under certain conditions.[1]
Caption: O-alkylation vs. C-alkylation side reaction.
Factors Influencing C-Alkylation:
-
Solvent: Non-polar solvents tend to favor C-alkylation.
-
Counter-ion: The nature of the cation (from the base, e.g., K⁺, Na⁺) can influence the reactivity of the phenoxide.
-
Temperature: Higher temperatures can sometimes increase the amount of the thermodynamically-controlled C-alkylated product.
Mitigation Strategies:
-
Solvent Choice: Employ polar aprotic solvents like DMF or DMSO, which strongly favor O-alkylation.[2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically-controlled O-alkylation product.
Q3: My yield is low, and I detect a byproduct consistent with the elimination of my alkylating agent. Why did this happen?
A3: This is a classic E2 (elimination) side reaction. The phenoxide is not only a good nucleophile but also a strong base. If it abstracts a proton from the carbon adjacent (beta-position) to the leaving group on your alkylating agent, an alkene will be formed instead of the desired ether.[2][4]
While this is more common with secondary or tertiary alkyl halides, it can still occur with primary halides under forcing conditions (very strong base, high temperature).
Mitigation Strategies:
-
Use a Hindered, Weaker Base: If elimination is a major issue, a bulky, non-nucleophilic base could be used to generate the phenoxide, which is then reacted in a separate step. However, for this synthesis, simply avoiding excessively high temperatures and overly strong bases like t-butoxide is usually sufficient.
-
Temperature Control: Avoid excessive heating, as elimination reactions have a higher activation energy than substitution and are thus favored at higher temperatures.
Part 2: Troubleshooting the Nitro Group Reduction
The reduction of the aromatic nitro group to a primary amine is the final and critical step. This transformation is notorious for producing colored impurities if not carried out to completion.
Q4: My final aniline product is yellow or orange, even after initial purification. What are these colored impurities?
A4: The color is almost certainly due to azo and azoxy compounds. These molecules contain -N=N- (azo) or -N=N(O)- (azoxy) linkages and are highly conjugated, causing them to absorb visible light. They are formed from the condensation of intermediates generated during incomplete reduction.[5]
The reduction of a nitro group does not happen in a single step. It proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[6][7] These intermediates are reactive and can condense with each other, especially if the reducing agent is depleted before the reaction is complete.
Caption: Incomplete reduction pathway leading to impurities.
Mitigation Strategies:
-
Ensure Sufficient Reducing Agent: Use a stoichiometric excess of your reducing agent (e.g., SnCl₂, Fe).
-
Monitor Reaction to Completion: Use TLC or LCMS to track the disappearance of the starting material and any intermediates. Do not start workup until the reaction is complete.
-
Maintain Appropriate pH: When using metal/acid reductants (like Fe/HCl), maintaining an acidic pH is crucial for the reaction to proceed to the aniline.
-
Choice of Reagent: Catalytic hydrogenation (H₂/Pd-C) is often cleaner and less prone to forming these condensation byproducts than metal/acid reductions, provided it is run to completion.[6]
Q5: I'm using catalytic hydrogenation (H₂/Pd-C) and my mass spectrometry shows a product with a mass several units higher than expected. What is happening?
A5: You are likely observing over-reduction, specifically the hydrogenation of the aromatic ring to a cyclohexyl or cyclohexenyl amine derivative.[8] While palladium is generally chemoselective for the nitro group, this side reaction can occur under harsh conditions.
Contributing Factors:
-
High Hydrogen Pressure: Excessive H₂ pressure can drive ring reduction.
-
High Temperature: Elevated temperatures increase the rate of aromatic ring hydrogenation.
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the nitro group is consumed can lead to slow reduction of the ring.
-
Catalyst Choice: More aggressive catalysts like platinum (Pt) or rhodium (Rh) are more prone to ring reduction than palladium (Pd).
Mitigation Strategies:
-
Control Reaction Conditions: Use moderate hydrogen pressure (50 psi is often sufficient) and maintain room temperature if possible.
-
Careful Monitoring: Stop the reaction as soon as the starting material is consumed. This can be monitored by the cessation of hydrogen uptake or by periodic sampling and analysis (TLC, LCMS).
-
Catalyst Loading: Use the lowest effective catalyst loading (e.g., 5-10 mol% Pd/C) to minimize side reactions.
Summary of Analytical Troubleshooting
A multi-faceted analytical approach is key to identifying the source of your issues.
| Potential Issue | Primary Analytical Technique | Expected Observation |
| Incomplete Etherification | HPLC, LCMS | High percentage of 4-methyl-2-nitrophenol starting material. |
| C-Alkylation | ¹H NMR, ¹³C NMR, MS | Isomeric product with same mass. NMR will show different aromatic substitution patterns and loss of phenolic -OH. |
| E2 Elimination | GC-MS | Detection of a volatile alkene byproduct derived from the alkylating agent. |
| Azo/Azoxy Impurities | LCMS-UV/Vis, HPLC | Colored spots/peaks with masses corresponding to condensed dimers. Strong UV/Vis absorbance. |
| Incomplete Reduction | LCMS | Detection of nitroso or hydroxylamine intermediates (Ar-NO, Ar-NHOH). |
| Ring Hydrogenation | MS, ¹H NMR | Product mass will be M+2, M+4, or M+6. NMR will show loss of aromatic signals and appearance of aliphatic (cyclohexyl) signals. |
By understanding the mechanistic basis for these common side reactions, you can make informed adjustments to your protocol, leading to a more robust and reproducible synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine.
References
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Available at: [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]
-
PubChem. N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
- Google Patents.US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
-
ILO and WHO. ICSC 1291 - 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL. Available at: [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]
-
UNEP Publications. (2005). OECD SIDS: 2-(2-(2-METHOXYETHOXY)ETHOXY)-ETHANOL. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
PubChem. 2-(2-methoxyethoxy)ethanamine. Available at: [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available at: [Link]
- Google Patents.WO2005009936A1 - Alkylation catalyst and method for making alkylated phenols.
-
YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Available at: [Link]
-
RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
OC-Praktikum. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Available at: [Link]
- Google Patents.CN103936599A - Preparation method of 2-methoxy ethylamine.
-
BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
-
CyberLeninka. EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. Available at: [Link]
-
PubChem. 2-(2-Methoxy-5-phenethyloxy-phenyl)-ethylamine. Available at: [Link]
-
PMC. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]
- Google Patents.US5117061A - Process of preparing substituted anilines.
-
MDPI. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Available at: [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. youtube.com [youtube.com]
Troubleshooting the purification of substituted anilines by column chromatography
Topic: Troubleshooting Column Chromatography for Aromatic Amines Ticket ID: ANL-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Chemistry of the Problem
Welcome to the Technical Support Center. If you are here, you are likely staring at a column where your aniline product is streaking, co-eluting, or turning a concerning shade of black.
The Root Cause:
Standard silica gel (
This interaction is often stronger than the solubility of the aniline in the mobile phase, resulting in:
-
Tailing/Streaking: The compound "drags" through the column.
-
Band Broadening: Loss of resolution, leading to impure fractions.
-
Oxidation: The acidic surface catalyzes radical oxidation, turning anilines brown/black.
Safety Warning: Substituted anilines are frequently toxic and readily absorbed through the skin. All protocols below assume the use of proper PPE (nitrile gloves, lab coat, fume hood).
Module 1: Troubleshooting Streaking & Tailing
Q: My product shows a long "comet tail" on TLC and streaks on the column. How do I fix this?
A: You must mask the silanol activity. You need to introduce a "sacrificial base" into your mobile phase that competes for the acidic sites on the silica, allowing your aniline to elute freely.
The Solution: Mobile Phase Modifiers
There are two primary protocols.[1][2] Choose based on your solvent system.
| Solvent System | Recommended Modifier | Protocol |
| Hexane / Ethyl Acetate | Triethylamine (TEA) | Add 1% v/v TEA to both the hexane and ethyl acetate bottles before mixing. Note: TEA has a high boiling point; requires thorough drying. |
| DCM / Methanol | Ammonia ( | Use 1% of 7N |
Visualizing the Mechanism
Figure 1: Mechanism of Action. TEA binds to acidic silanol sites (red), preventing the aniline (blue) from sticking, resulting in clean elution.
Module 2: Stability & Oxidation (The "Brown Band")
Q: My compound was yellow when loaded but turned black/brown on the column. What happened?
A: Silica-catalyzed oxidation. Electron-rich anilines (especially para-diamines or alkoxy-anilines) are prone to oxidation. The acidic surface of silica gel acts as a catalyst for this process, often exacerbated by slow flow rates.
Troubleshooting Protocol: The "Stability Check"
Before running your column, perform this self-validating test:
-
Spot your crude mixture on a TLC plate.
-
Let it sit on the bench for 15 minutes.
-
Result: If the spot has darkened or formed a baseline streak compared to a fresh spot, your compound is decomposing on silica.
Corrective Actions
-
Switch Stationary Phase (Highly Recommended): Move away from acidic silica.
-
Neutral Alumina: The standard alternative. It is pH neutral and less likely to catalyze oxidation.
-
Amine-Functionalized Silica: These columns have a basic surface chemistry that prevents acid-catalyzed decomposition and eliminates the need for TEA modifiers.[5]
-
-
The "Fast Flash" Technique (If you must use silica):
-
Use a shorter, wider column to minimize residence time.
-
Degas your solvents (sonicate for 10 mins) to remove dissolved oxygen.
-
Load the sample immediately after dissolving; do not let it sit in solution.
-
Data Comparison: Stationary Phase Selection
| Feature | Silica Gel (Standard) | Neutral Alumina | Amine-Functionalized Silica |
| Surface pH | Acidic (pH ~5) | Neutral (pH ~7) | Basic (pH ~9) |
| Aniline Stability | Low (Risk of oxidation) | High | High |
| Modifier Needed? | Yes (TEA/NH3) | No | No |
| Loading Capacity | High | Moderate | Moderate to High |
Module 3: Solubility & Mobile Phase Optimization
Q: My aniline is polar. DCM/MeOH isn't separating the impurities, but Hexane/EtOAc doesn't dissolve it.
A: You need a "Hybrid" Solvent System. Anilines often require the polarity of alcohols but the selectivity of non-polar solvents.
Protocol: The "Ammoniated" Gradient
Instead of standard DCM/MeOH, use DCM / (MeOH:NH3) .
-
Solvent A: Pure Dichloromethane (DCM).
-
Solvent B: 9:1 Methanol : 7N
in MeOH.-
Note: This effectively creates a gradient of ammonia concentration as you increase %B.
-
-
Gradient: Start at 0% B. Ramp to 10% B (which is effectively 1% MeOH / 0.1% NH3).
-
Why? The ammonia keeps the silica deactivated, while the low MeOH keeps the resolution high.
-
Module 4: Decision Tree for Method Development
Use this logic flow to select the correct purification method for your specific aniline substrate.
Figure 2: Method Development Decision Tree. Use this workflow to determine stationary phase and mobile phase modifiers.
Appendix: References & Resources
-
Teledyne ISCO. (2012).[6] RediSep C-18 reversed phase column Purification of primary amines. Application Note AN54.
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry.
-
Biotage. (2023). Is there an easy way to purify organic amines? The Flash Blog.
-
Sigma-Aldrich. (2025). Ammonia solution 7 N in methanol Product Sheet.
-
Teledyne ISCO. (2012).[6] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds. Application Note AN31.
Sources
Technical Support Guide: Solubilization Strategies for Polyether Aniline Compounds
ID: TS-SOL-PEA-001 Department: Application Science & Technical Support Last Updated: February 18, 2026 Audience: R&D Scientists, Process Chemists
Executive Summary: The "Janus" Molecule Challenge
Polyether aniline compounds present a unique "Janus-faced" solubility challenge. You are not solubilizing a single functional group; you are balancing two conflicting moieties with opposing thermodynamic requirements:
-
The Aniline Moiety (Hydrophobic/Aromatic): A weak base (
) that is prone to - stacking and oxidative aggregation. It prefers organic solvents or acidic aqueous environments. -
The Polyether Chain (Amphiphilic):
-
PEG (Polyethylene Glycol): Hydrophilic, but subject to "salting out" and oxidative degradation.
-
PPG (Polypropylene Glycol): Amphiphilic/Hydrophobic, exhibiting strong Lower Critical Solution Temperature (LCST) behavior (precipitates upon heating).
-
Core Directive: Successful solubilization requires a protocol that simultaneously protonates the amine (to disrupt aromatic stacking) while respecting the thermodynamic limits (LCST/Salting out) of the ether chain.
Decision Logic: The Solubilization Workflow
The following decision tree illustrates the logical flow for troubleshooting solubility issues.
Caption: Figure 1. Logical workflow for diagnosing and resolving solubility issues in polyether aniline derivatives.
Critical Troubleshooting Modules
Module A: The pH Lever (The Aniline Switch)
Issue: The compound remains insoluble in neutral water (pH 7) or standard buffers (PBS).
Mechanism: Aniline is a weak base.[1][2] At neutral pH, it exists in its non-ionized, hydrophobic form. The aromatic rings stack via
Protocol:
-
Calculate Target: The
of aniline is ~4.6. To achieve >99% ionization, the pH must be at least 2 units below the . Target pH: 2.5 – 3.0. -
Titration:
-
Prepare a slurry of the compound in water.
-
Dropwise add 1M HCl or Acetic Acid while stirring.
-
Note: Use Acetic Acid for organic solubility compatibility; use HCl for maximum aqueous solubility.
-
-
Validation: Measure pH. If the solution clears, filter through a 0.22 µm membrane to remove dust/impurities.
Module B: The Temperature Trap (LCST Behavior)
Issue: The solution is clear at room temperature or 4°C but becomes cloudy/precipitates when heated to 37°C or higher. Mechanism: Polyethers (especially PPG or long PEG chains) exhibit Lower Critical Solution Temperature (LCST) .[3]
-
Below LCST: Ether oxygens form hydrogen bonds with water (Soluble).
-
Above LCST: Hydrogen bonds break; entropy drives the polymer chains to collapse and aggregate (Insoluble).
-
Causality: Heating a stubborn polyether aniline to "help it dissolve" often forces it out of solution.
Protocol:
-
Cooling: Place the sample on ice (4°C).
-
Agitation: Sonicate while cold.
-
Validation: If the cloudiness disappears upon cooling, you are observing LCST behavior. Do not heat to dissolve.
Module C: Oxidative Aggregation
Issue: Solution turns yellow/brown or forms dark precipitates over time. Mechanism: Aniline is highly susceptible to oxidation, forming insoluble azo-compounds or polyaniline-like oligomers. This is accelerated by basic pH and metal ions.
Prevention Protocol:
-
Deoxygenate: Purge all solvents with Nitrogen or Argon for 15 minutes before use.[4]
-
Chelation: Add 0.1 – 0.5 mM EDTA to aqueous buffers to sequester trace metal catalysts (Cu, Fe).
-
Storage: Store at -20°C under inert gas.
Solvent Compatibility Matrix
Use this table to select the appropriate solvent system based on your application needs.
| Solvent System | Solubility Rating | Mechanism of Action | Recommended For |
| 0.1 M HCl (aq) | Excellent | Protonation of amine (Ionic Solvation) | Stock solutions, Analytics (HPLC) |
| PBS (pH 7.4) | Poor | Neutral amine aggregates (Hydrophobic) | Not Recommended without cosolvent |
| DMSO | Excellent | Dipole-dipole interaction | High concentration stocks (>100 mM) |
| Ethanol/Water (1:1) | Good | Solvates both ether chain and aromatic ring | Synthesis workups |
| Acetate Buffer (pH 4) | Good | Partial protonation | Biological assays requiring mild pH |
Frequently Asked Questions (FAQs)
Q1: I added acid to pH 2, but it's still cloudy. What now?
-
Diagnosis: If pH <
and it is still insoluble, the hydrophobicity of the polyether chain or the aniline substituents is dominating. -
Action:
-
Check the salt concentration. High salt (e.g., >150mM NaCl) can cause "salting out" of the polyether chain. Dilute with pure water.
-
Add a chaotropic agent or cosolvent (e.g., 5-10% DMSO or Ethanol).
-
Q2: Can I use sonication to dissolve the compound?
-
Yes, but with caution. Ultrasonic energy generates heat. If your compound has a low LCST (e.g., PPG-aniline), the heat from sonication will cause precipitation.
-
Correct Method: Pulse sonicate (5 seconds on, 10 seconds off) while keeping the vial submerged in an ice bath .
Q3: Why does my PEG-aniline dissolve in water but my PPG-aniline does not?
-
Scientific Basis: Poly(ethylene glycol) (PEG) is hydrophilic due to the high ratio of oxygen to carbon (1:2). Poly(propylene glycol) (PPG) has an extra methyl group (ratio 1:3), making it significantly more hydrophobic.
-
Fix: PPG-anilines almost always require organic cosolvents (Ethanol, DMSO) or very low temperatures (4°C) to remain dissolved in aqueous media.
Q4: How do I remove the brown color from my solution?
-
Reality Check: The brown color indicates irreversible oxidation (formation of azo/nitro impurities). You cannot "dissolve" this color away.[5]
-
Remediation: You must repurify the compound (e.g., precipitation in cold ether or column chromatography) and immediately store it under acidic, anaerobic conditions.
References
-
BenchChem. (2025).[4] Preventing oxidation of aniline derivatives during storage and complexation. Retrieved from
-
National Institutes of Health (NIH). (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents.[6] Journal of Nanoscience and Nanotechnology. Retrieved from
-
Master Organic Chemistry. (2017). Basicity Trends of Amines: Aniline vs. Alkyl Amines. Retrieved from
-
Royal Society of Chemistry. (2023). Thermoresponsive polymers with LCST transition: synthesis and biomedical applications.[3][7] Retrieved from
-
ResearchGate. (2022). Investigated polyethers and their solubilities: PEG vs PPG behavior. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
Technical Support Center: Synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Introduction: Welcome to the technical support center for the synthesis of 2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine. This guide is designed for researchers, chemists, and process development professionals who are working with this molecule. The purity of any active pharmaceutical ingredient (API) or intermediate is paramount, and understanding the potential impurity landscape is the first step toward robust process control and regulatory compliance.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on the identification, formation, and mitigation of common impurities.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule?
The most prevalent and industrially viable synthesis is a two-step process. It begins with a Williamson ether synthesis reaction between 4-methyl-2-nitrophenol and a suitable 2-(2-methoxyethoxy)ethyl halide or sulfonate ester. This is followed by the reduction of the nitro-intermediate to the target primary amine.
Caption: Common two-step synthesis pathway.
Q2: What are the main categories of impurities I should anticipate?
Impurities can be broadly classified into three groups based on their origin, as defined by international guidelines.[2]
-
Starting Material-Related Impurities: These are unreacted starting materials or impurities already present within them that carry through the synthesis.
-
Process-Related Impurities (By-products): These are formed by side reactions or incomplete reactions during the synthesis. This is often the most complex category.
-
Degradation Products: These arise from the degradation of the final product during storage or handling, often through oxidation.
Q3: Which analytical techniques are most effective for impurity profiling of this compound?
A multi-technique approach is essential for comprehensive impurity profiling.[3][4]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the main compound and most non-volatile impurities. A UV or photodiode array (PDA) detector is standard.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is critical for identifying unknown impurities by providing molecular weight information, which is the first step in structural elucidation.[3][4]
-
Gas Chromatography (GC): Ideal for detecting and quantifying volatile organic impurities, such as residual solvents used in the synthesis or purification steps.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the definitive structural confirmation of isolated impurities. 1H and 13C NMR, along with 2D techniques, provide detailed structural information.[5]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My final product is pink/brown and discolors over time.
-
Likely Cause: This is a classic sign of amine oxidation. Primary aromatic amines are highly susceptible to air oxidation, which forms highly colored quinone-imine type structures and other complex colored bodies. Another potential cause is the presence of residual azo or azoxy compounds from the nitro reduction step, which are often yellow to red.
-
Investigative Strategy:
-
Analyze a freshly purified sample and an aged, discolored sample by HPLC-PDA. Look for the emergence of new peaks in the chromatogram of the aged sample, particularly those with strong absorbance at longer wavelengths (>400 nm).
-
Use LC-MS to determine the molecular weights of these new peaks. An increase in mass corresponding to the addition of oxygen or dimerization is a strong indicator of oxidation.
-
-
Solutions & Preventative Measures:
-
Purification: Recrystallization or column chromatography can often remove these colored impurities. A common technique is to perform the final workup in the presence of a mild reducing agent like sodium bisulfite to prevent initial oxidation.
-
Storage: The purified final product should be stored under an inert atmosphere (nitrogen or argon) at reduced temperatures and protected from light.
-
Process Control: Ensure the complete removal of any metal catalysts (like iron or palladium) used during the reduction step, as trace metals can catalyze oxidation.
-
Problem: HPLC analysis shows a significant peak corresponding to the nitro-intermediate.
-
Likely Cause: Incomplete reduction of the nitro group in Step 2. This is one of the most common process-related impurities.
-
Investigative Strategy:
-
Confirm the identity of the peak by co-injecting a sample of the authentic nitro-intermediate with your final product in the HPLC. The peak area should increase proportionally.
-
LC-MS analysis should show a peak with the expected molecular weight of the nitro-intermediate: C14H21NO5, MW ~283.32 g/mol .
-
-
Solutions & Preventative Measures:
-
Catalytic Hydrogenation (H₂/Pd-C):
-
Catalyst Activity: The palladium on carbon catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Reaction Conditions: Increase hydrogen pressure, reaction time, or catalyst loading. Ensure efficient stirring to overcome mass transfer limitations.
-
-
Metal/Acid Reduction (Fe/HCl or SnCl₂/HCl):
-
Stoichiometry: Ensure a sufficient molar excess of the metal and acid is used.
-
Reaction Time/Temperature: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed. Gentle heating may be required.
-
-
Caption: Impurity formation during nitro reduction.
Problem: An unknown impurity with a molecular weight double that of my product (minus some hydrogens) is detected by LC-MS.
-
Likely Cause: This strongly suggests the formation of an Azo (Ar-N=N-Ar') or Azoxy (Ar-N(O)=N-Ar') dimer. These impurities are formed by the condensation of intermediates generated during the nitro reduction, especially if reaction conditions (like pH or temperature) are not well-controlled.
-
Investigative Strategy:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. This will allow you to determine its elemental formula and confirm if it corresponds to an azo (C₂₈H₄₂N₂O₄) or azoxy (C₂₈H₄₂N₂O₅) structure.
-
Isolation and NMR: Isolate the impurity using preparative HPLC. The NMR spectrum will be definitive. An azo compound will show a relatively symmetric structure, while an azoxy compound will be asymmetric.
-
-
Solutions & Preventative Measures:
-
pH Control: When using metal/acid reduction, maintain strongly acidic conditions throughout the reaction to ensure the intermediates are protonated and rapidly reduced, minimizing their chance to dimerize.
-
Temperature Control: Avoid excessive temperatures, which can accelerate side reactions.
-
Choice of Reducing Agent: Catalytic hydrogenation often provides a cleaner reduction with fewer dimeric by-products compared to some metal/acid systems.
-
Part 3: Impurity Data & Protocols
Table 1: Common Impurities in the Synthesis
| Impurity Name | Likely Origin | Structure | Molecular Weight ( g/mol ) | Primary Analytical Method |
| 4-Methyl-2-nitrophenol | Unreacted Starting Material (Step 1) | C₇H₇NO₃ | 153.14 | HPLC-UV, LC-MS |
| 1-Bromo-2-(2-methoxyethoxy)ethane | Unreacted Starting Material (Step 1) | C₅H₁₁BrO₂ | 183.04 | GC-MS |
| 1-(2-(2-Methoxyethoxy)ethoxy)-4-methyl-2-nitrobenzene | Incomplete Reaction (Step 2) | C₁₄H₂₁NO₅ | 283.32 | HPLC-UV, LC-MS |
| Azo-dimer Impurity | Side Reaction (Step 2) | C₂₈H₄₂N₂O₄ | 486.65 | LC-MS, HPLC-UV |
| Azoxy-dimer Impurity | Side Reaction (Step 2) | C₂₈H₄₂N₂O₅ | 502.65 | LC-MS, HPLC-UV |
Protocol: General Purpose HPLC-UV Method for Impurity Profiling
This method provides a baseline for separating the main product from its common non-volatile impurities.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Rationale: The C18 column provides good hydrophobic retention for the aromatic compounds. The formic acid helps to protonate the amine, leading to better peak shape. The gradient elution ensures that both more polar starting materials and more non-polar dimeric impurities are eluted and resolved effectively.
References
-
Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain. [Link]
-
Gautam, H., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(1). [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from IJPRA journal. [Link]
-
Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from Enantia. [Link]
-
DSpace. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from Utrecht University Repository. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 5. ijprajournal.com [ijprajournal.com]
Preventing byproduct formation in reactions with 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile aromatic amine and achieve cleaner reactions with higher yields. As your virtual Senior Application Scientist, I will explain the "why" behind the "how," grounding our recommendations in established chemical principles.
I. Understanding the Reactivity of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is a substituted aniline. The core reactivity is dictated by the amino group (-NH₂) attached to the benzene ring. This amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2] This heightened reactivity makes the compound highly susceptible to electrophilic substitution, but also prone to certain side reactions.[3]
The long ether side-chain (2-[2-(2-methoxyethoxy)ethoxy]) primarily influences the compound's physical properties, such as solubility. It is known to enhance solubility in aqueous media, a useful property in various applications, including the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4]
Core Reactivity Profile:
-
Basicity: Like other anilines, the amino group is weakly basic.[3] It will react with strong acids to form the corresponding anilinium salt.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, readily participating in reactions like acylation (amide bond formation).[3]
-
Aromatic Ring: The electron-donating nature of the amino group makes the aromatic ring highly activated towards electrophilic substitution.[1][2]
II. Troubleshooting Common Reactions and Byproduct Formation
This section addresses specific issues you may encounter during common synthetic transformations involving 2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine.
A. Diazotization Reactions
Diazotization, the conversion of the primary aromatic amine to a diazonium salt, is a foundational reaction for this class of compounds.[1][5] However, it is fraught with potential side reactions if not carefully controlled.
Frequently Asked Questions (FAQs): Diazotization
Q1: My diazotization reaction is producing a dark, tar-like substance and I'm observing gas evolution. What's happening?
A1: This is a classic sign of diazonium salt decomposition. The diazonium group is highly unstable at elevated temperatures and will decompose to form a phenol and release nitrogen gas.[6]
-
Causality: The C-N bond in the diazonium salt is weak. With thermal energy, it readily cleaves, leading to the loss of N₂ gas and the formation of a highly reactive aryl cation, which is then quenched by water to yield the corresponding phenol.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of your nitrosating agent (e.g., sodium nitrite).[6] Use a well-maintained ice-salt bath for consistent cooling.
-
Pre-cool Reagents: Ensure your solution of 2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine in acid and the sodium nitrite solution are both pre-cooled to 0-5 °C before mixing.
-
Slow, Dropwise Addition: Add the sodium nitrite solution very slowly, drop-by-drop, to the amine solution with vigorous stirring. This prevents localized hotspots where decomposition can initiate.[6]
-
Q2: I'm seeing the formation of a colored byproduct, possibly an azo compound. How can I prevent this?
A2: This is likely due to a coupling reaction between the newly formed diazonium salt and unreacted 2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine.
-
Causality: The diazonium salt is an electrophile, and the activated aromatic ring of the starting amine is a potent nucleophile. If free amine is present, it can attack the diazonium salt to form a diazoamino (triazene) or an aminoazo compound.[6][7]
-
Troubleshooting Protocol:
-
Use Excess Acid: Employing an excess of the mineral acid (e.g., hydrochloric acid) is crucial.[6][7] The excess acid protonates the free amino group of the starting material, forming the anilinium salt. This deactivates it towards electrophilic attack by the diazonium salt.[7] A pH of 4-5 is often optimal for the subsequent coupling with other aromatic amines.[6]
-
Order of Addition: Add the amine solution to the acidic solution before cooling and adding the nitrite. This ensures that the amine is fully protonated before the diazotization begins.
-
Q3: My yield of the desired product is low, even without obvious decomposition or colored byproducts.
A3: This could be due to several factors, including incomplete diazotization or the presence of impurities.
-
Causality: Impurities in the starting material can interfere with the reaction. Additionally, the nitrous acid used for diazotization is unstable and is typically generated in situ from sodium nitrite and a strong acid.[5] Improper stoichiometry can lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Purity of Starting Material: Ensure your 2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine is of high purity. Consider recrystallization or column chromatography if necessary.
-
Fresh Reagents: Use a fresh bottle of sodium nitrite.
-
Stoichiometry: Carefully control the stoichiometry of sodium nitrite. A slight excess is sometimes used to ensure complete reaction, but a large excess can lead to unwanted side reactions.
-
Immediate Use: Use the generated diazonium salt solution immediately in the next step of your synthesis.[6] Do not store it.
-
B. Amide Coupling (Acylation) Reactions
Amide bond formation is one of the most common reactions in medicinal chemistry.[8] While conceptually straightforward, coupling a carboxylic acid with 2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine can present challenges.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My amide coupling reaction is sluggish and gives low yields.
A1: This is often due to insufficient activation of the carboxylic acid or the relatively lower nucleophilicity of the aromatic amine compared to aliphatic amines.
-
Causality: The lone pair of electrons on the nitrogen of an aniline is delocalized into the aromatic ring, making it less available for nucleophilic attack compared to an aliphatic amine where the lone pair is localized.[3] Therefore, the carboxylic acid needs to be converted into a more reactive species.
-
Troubleshooting Protocol:
-
Choice of Coupling Reagent: For anilines, which are less nucleophilic, stronger coupling reagents may be necessary. Consider using phosphonium-based reagents (e.g., PyBOP, HBTU) or aminium/uronium reagents (e.g., HATU, HCTU) which are known to be highly effective.[8]
-
Activation Time: Ensure sufficient time for the activation of the carboxylic acid with the coupling reagent before adding the amine.
-
Use of Additives: Including additives like 1-hydroxybenzotriazole (HOBt) can help to form a more reactive activated ester and suppress side reactions.[9]
-
Solvent Choice: Use an appropriate aprotic solvent like DMF or NMP, which can help to solubilize all components and facilitate the reaction.
-
Q2: I'm observing the formation of a guanidinium byproduct.
A2: This side reaction can occur when using certain uronium/aminium-based coupling reagents.
-
Causality: The amine can react directly with the coupling reagent itself, leading to the formation of a guanidinium species, which consumes your starting material.
-
Troubleshooting Protocol:
-
Order of Addition: The order of addition is critical. The carboxylic acid should be pre-activated with the coupling reagent before the addition of the amine. This minimizes the opportunity for the amine to react directly with the coupling reagent.
-
Q3: How can I protect the amino group if I need to perform other reactions on the molecule?
A3: Protection of the amino group is a common strategy to prevent unwanted side reactions.
-
Causality: The high reactivity of the amino group and the activated ring can interfere with other desired transformations. Converting the amine to a less reactive amide allows for selective reactions elsewhere in the molecule.[10]
-
Common Protecting Groups and Deprotection:
-
Acetyl (Ac): Introduced using acetyl chloride or acetic anhydride. It significantly reduces the activating effect of the amino group.[10] It can be removed under acidic or basic conditions.
-
tert-Butoxycarbonyl (Boc): A widely used protecting group, typically introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).
-
Carboxybenzyl (Cbz): Introduced using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
-
A simple and efficient procedure for the regioselective protection of aromatic amines in the presence of aliphatic amines has been developed, which is applicable to a variety of protecting groups.[11]
C. Oxidation and Color Change
Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[3][12]
Frequently Asked Questions (FAQs): Oxidation
Q1: My sample of 2-[2-(2-methoxyethoxy)ethoxy]-5-methylphenylamine has developed a dark color upon storage.
A1: This is likely due to air oxidation.
-
Causality: Aromatic amines can be oxidized by atmospheric oxygen, leading to the formation of highly colored, complex polymeric materials like aniline black.[2][3] This process can be accelerated by light and the presence of metal ions.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[12][13]
-
Protection from Light: Store in an amber-colored vial or in a dark place to prevent photo-oxidation.
-
Use of Antioxidants: For long-term storage or use in applications where it might be exposed to air, consider adding a small amount of an antioxidant or free-radical scavenger.[13]
-
Purification Before Use: If the material has discolored, it may be necessary to purify it by column chromatography or recrystallization before use to remove colored impurities.
-
Q2: My reaction mixture is turning dark during the workup, especially during solvent removal.
A2: This can be caused by oxidation during the workup procedure.
-
Causality: Exposure to air, especially at elevated temperatures during solvent evaporation, can promote oxidation.
-
Troubleshooting Protocol:
-
Inert Atmosphere during Workup: If your product is particularly sensitive, perform extractions and solvent removal under a blanket of inert gas.[12]
-
Lower Temperature: Use a rotary evaporator at the lowest practical temperature to remove the solvent.
-
Degas Solvents: For highly sensitive reactions, using solvents that have been degassed (by sparging with nitrogen or argon) can help to minimize dissolved oxygen.
-
III. Visualization of Key Processes
Workflow for Minimizing Byproducts in Diazotization
Sources
- 1. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 2. chemcess.com [chemcess.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. brainly.in [brainly.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE [vedantu.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
Technical Support Center: Navigating the Reaction Mechanisms of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the reaction mechanisms of this versatile, yet sometimes challenging, substituted aniline. My aim is to equip you with the knowledge to anticipate and overcome common experimental hurdles, ensuring the success and efficiency of your synthetic endeavors.
Introduction: The Double-Edged Sword of a Polyether-Substituted Aniline
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic aromatic amine and a flexible polyether chain, offers a desirable combination of properties. However, these same features can introduce complexities in its reaction mechanisms. The electron-donating nature of the ether-substituted ring enhances the reactivity of the amine, but can also lead to undesired side reactions. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing not just solutions, but also the mechanistic reasoning behind them.
Issue 1: Low Yield in Acylation Reactions
Question: I am attempting to acylate 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine with an acid chloride, but I am consistently obtaining low yields of the desired amide. What could be the cause and how can I improve it?
Answer: Low yields in the acylation of this aniline derivative can stem from several factors, primarily related to the high reactivity of the starting material and potential side reactions.
Possible Causes and Mechanistic Insights:
-
Over-acylation: The initial product, a mono-acylated amide, can sometimes undergo a second acylation, particularly if a strong base and excess acylating agent are used.
-
Ring Acylation (Friedel-Crafts): While less common for anilines due to the deactivating effect of the protonated amine or the resulting amide group, under certain conditions, acylation of the electron-rich aromatic ring can occur.
-
Base-Induced Side Reactions: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Using a nucleophilic base like an amine can lead to competitive acylation of the base itself.
-
Steric Hindrance: The bulky polyether chain can sterically hinder the approach of the acylating agent to the amine nitrogen.
Troubleshooting Protocol:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are less likely to compete with the aniline for the acylating agent.[1]
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. A large excess can promote side reactions.
-
Reaction Temperature: Perform the reaction at a low temperature (0 °C to room temperature) to control the reaction rate and minimize side product formation.
-
Solvent Selection: Use an inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Experimental Workflow: Optimized Acylation
Caption: Optimized workflow for the acylation of the target aniline.
Issue 2: Uncontrolled N-Alkylation and Polysubstitution
Question: I am trying to perform a mono-N-alkylation of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine using an alkyl halide, but I am getting a mixture of the starting material, the mono-alkylated product, and the di-alkylated product. How can I achieve selective mono-alkylation?
Answer: Achieving selective mono-alkylation of primary amines is a classic challenge in organic synthesis due to the fact that the mono-alkylated product is often more nucleophilic than the starting amine, leading to over-alkylation.[2]
Possible Causes and Mechanistic Insights:
-
Increased Nucleophilicity: The introduction of an alkyl group increases the electron density on the nitrogen, making the secondary amine product more nucleophilic than the primary aniline starting material. This leads to a faster second alkylation.
-
Reaction Conditions: High temperatures and concentrated reactants favor polysubstitution.
Troubleshooting Protocol:
-
Use a Large Excess of the Amine: A common strategy to favor mono-alkylation is to use a large excess of the starting amine relative to the alkylating agent. This increases the probability that the alkyl halide will react with the more abundant primary amine.[2]
-
Reductive Amination: A more reliable method for controlled mono-alkylation is reductive amination. This involves reacting the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method avoids the issue of over-alkylation.
-
Use of Protecting Groups: An alternative, though more lengthy, approach is to protect the amine, perform the reaction on another part of the molecule, and then deprotect.
Data Summary: Alkylation Strategy Comparison
| Strategy | Advantages | Disadvantages |
| Excess Amine | Simple, one-pot reaction. | Requires a large amount of the starting amine, which may be wasteful. Separation can be challenging. |
| Reductive Amination | High selectivity for mono-alkylation. Milder conditions. | Two-step, one-pot procedure. Requires a suitable aldehyde or ketone. |
| Protecting Groups | High selectivity. | Adds steps to the synthesis (protection/deprotection). |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine?
The directing effects of the substituents on the aromatic ring will govern the regioselectivity. The amine group is a strong activating and ortho-, para-director. The polyether chain is also an activating ortho-, para-director. The methyl group is a weak activating and ortho-, para-director. The positions ortho and para to the strongly activating amine group are the most likely sites for electrophilic attack.
Q2: Are there any known side reactions involving the polyether chain during common synthetic transformations?
The ether linkages in the polyether chain are generally stable under many reaction conditions. However, under strongly acidic conditions, cleavage of the ether bonds could potentially occur. It is advisable to avoid prolonged exposure to strong, hot acids.
Q3: How does the polyether chain influence the solubility of this compound and its derivatives?
The polyether chain significantly increases the polarity and hydrophilicity of the molecule. This can be advantageous for reactions in polar solvents and for improving the aqueous solubility of final products, which is often a desirable property in drug development.
Diagram: Key Reaction Pathways
Caption: Common reaction pathways for the target aniline.
References
-
Ranolazine | C24H33N3O4 | CID 56959 - PubChem. National Institutes of Health. Available at: [Link]
- WO2010023687A2 - Preparation of ranolazine, its salts and intermediates thereof. Google Patents.
-
(A) Schematic presentation of Ranolazine synthesis; (B) blend... ResearchGate. Available at: [Link]
-
Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. New Drug Approvals. Available at: [Link]
-
Computational Analysis of Amine Functionalization in Zwitterionized Polyether Sulfone Dialysis Membranes. MDPI. Available at: [Link]
-
Regioselective C(sp 2 ) H Functionalization of Anilines. ResearchGate. Available at: [Link]
-
2-(2-Methoxyethoxy)ethanamine | C5H13NO2 | CID 520530. PubChem. Available at: [Link]
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.
-
N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine | C14H31NO6 | CID 3016250. PubChem. Available at: [Link]
-
Synthesis of Linear Piperazine/Polyether Functional Polysiloxane and Its Modification of Surface Properties on Cotton Fabrics. ResearchGate. Available at: [Link]
-
20.6: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Modular construction of functionalized anilines via switchable C–H and N-alkylations of traceless N-nitroso anilines with olefins. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine. The Royal Society of Chemistry. Available at: [Link]
-
Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, 5 g (901154-5G). Alkali Scientific. Available at: [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]
-
2-(2-(2-Methoxyethoxy)ethoxy)-ethanol CAS N°: 112-35-6. OECD. Available at: [Link]
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Publishing. Available at: [Link]
-
2-(2-Methoxy-5-phenethyloxy-phenyl)-ethylamine | C17H21NO2 | CID. PubChem. Available at: [Link]
Sources
Challenges in scaling up 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine synthesis
Technical Support Center: Scale-Up Guide for 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Introduction: The Process Chemist’s Perspective
Subject: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (CAS: Generic structure class, specific CAS varies by salt form) Context: This molecule is a critical "aniline-ether" building block, frequently used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and advanced dye intermediates.
The Core Challenge: Scaling this synthesis is deceptive. On a gram scale, it is a trivial two-step sequence. On a kilogram scale, it presents three distinct engineering hurdles:
-
The Viscosity & Boiling Point Trap: The reagent, diethylene glycol monomethyl ether (DEGME), boils at ~194°C, making removal by distillation hazardous and energy-intensive.
-
Thermal Runaway Risks: Both the initial nucleophilic aromatic substitution (SNAr) and the subsequent nitro-reduction are highly exothermic.
-
Physical Form Issues: The free base is often a viscous, oxidatively unstable oil that defies easy crystallization.
Module 1: The Alkylation Phase (SNAr)
Reaction: 2-Fluoro-5-methylnitrobenzene + 2-(2-Methoxyethoxy)ethanol
Troubleshooting Guide: Alkylation
| Symptom | Probable Cause | Technical Solution |
| Dark/Black Reaction Mixture | Thermal Decomposition: The reaction was heated too aggressively before the base was fully consumed, or the internal temperature spiked during base addition. | Protocol Adjustment: Maintain internal temperature <10°C during base addition. Switch from NaH (violent exotherm) to |
| Incomplete Conversion (>5% SM remains) | Moisture Contamination: Alkoxides are moisture-sensitive. Water competes as a nucleophile (forming phenols) or quenches the base. | Corrective Action: Karl Fischer (KF) titrate the DEGME reagent. If water >0.05%, dry over 4Å molecular sieves or distill. Ensure inert atmosphere ( |
| "Gummy" Workup / Phase Emulsion | Surfactant Effect: The PEG chain acts as a surfactant, stabilizing emulsions during aqueous workup. | Engineering Fix: Do not use brine immediately. Wash first with water to remove bulk DEGME (it is water-miscible). Use warm toluene or MTBE for extraction to lower viscosity. |
| Cannot Remove Solvent (DEGME) | Boiling Point Mismatch: Rotovap bath cannot reach 194°C; high vacuum causes "bumping." | Process Change: Do not use DEGME as the solvent. Use it as a reagent (1.1 equiv) in a lower-boiling carrier solvent like THF or Toluene. This allows easy solvent stripping. |
Module 2: The Reduction Phase (Nitro Amine)
Reaction: Nitro-Intermediate +
Troubleshooting Guide: Hydrogenation
| Symptom | Probable Cause | Technical Solution |
| Sudden Temperature Spike | Mass Transfer Overload: Reaction rate is limited by | Safety Protocol: Use a "Semi-Batch" approach. Feed the nitro-intermediate solution slowly into the reactor containing catalyst and solvent under |
| Reaction Stalls at 90% | Hydroxylamine Buildup: The intermediate hydroxylamine is not reducing to the amine. Often caused by catalyst poisoning (sulfur from stoppers/tubing) or low pressure. | Chemical Fix: Add a promoter like Vanadium (IV) oxide or switch to Pt/C (less sensitive). Warning: Hydroxylamines are thermally unstable; do not heat to force completion. |
| Product turns Purple/Red | Oxidation (Azo formation): The electron-rich aniline is oxidizing in air during filtration. | Handling: Filter the catalyst under an inert blanket ( |
Module 3: Isolation & Purification FAQs
Q1: The product is an oil and I cannot crystallize it. How do I purify it without column chromatography?
-
A: Do not attempt to crystallize the free base. The PEG tail adds too much rotational freedom (entropy), preventing lattice formation.
-
The Fix: Convert it to a salt. The Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salts are usually crystalline solids.
-
Protocol: Dissolve crude oil in EtOAc. Add 1.05 eq of HCl in isopropanol. Cool to 0°C. Filter the white solid.
-
Q2: My LC-MS shows a mass of M+14 or M+28 impurities. What are they?
-
A: These are likely methylation byproducts if you used Methanol as a solvent during hydrogenation, or formylation if DMF was used in the SNAr step and carried over.
-
The Fix: Use Ethanol or Isopropanol for hydrogenation. Ensure thorough water washes after the SNAr step to remove DMF.
Q3: How do I remove trace Pd catalyst? The product is colored.
-
A: PEG-anilines can chelate metals.
-
The Fix: Treat the crude amine solution with Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) for 2 hours at 40°C, then filter.
Standard Operating Procedure (SOP) Summary
Scale: 100g Input
-
SNAr: Charge 2-fluoro-5-methylnitrobenzene (1.0 eq) and 2-(2-methoxyethoxy)ethanol (1.2 eq) in Toluene (5 vol). Cool to 0°C. Add
-BuOK (1.3 eq) portion-wise (keep T < 10°C). Warm to 25°C. -
Workup: Quench with water. Wash organic layer 3x with water (removes excess PEG-alcohol).
-
Reduction: Transfer Toluene layer to autoclave. Add 5% Pd/C (2 wt% loading). Pressurize 3 bar
. Stir at 25-40°C. -
Isolation: Filter catalyst. Add HCl/IPA. Crystallize the salt.
Visualizations
Figure 1: Synthetic Workflow & Critical Control Points
Caption: Process flow emphasizing safety zones where thermal runaway is most probable.
Figure 2: Troubleshooting Logic Tree (Hydrogenation)
Caption: Diagnostic logic for resolving stalled hydrogenation reactions.
References
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimized Processes for Safe and Effective Scale-up. Retrieved from [Link]
- Relevance: Authoritative guide on managing exotherms and hydroxylamine accumul
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Relevance: Standard industry text covering SNAr scale-up and solvent selection (Chapter 5 & 8).
- Pfizer Inc. (2008). Process for the preparation of amino-substituted bicyclic aromatic compounds. US Patent 7,432,373. Retrieved from Relevance: Describes similar SNAr conditions using fluoro-nitro precursors and glycol ethers.
-
Org. Process Res. Dev. (2006). Safety Assessment of the Catalytic Hydrogenation of Nitro Compounds. Retrieved from [Link]
- Relevance: Detailed kinetic data on the heat release of nitro group reductions (~500 kJ/mol).
Resolving unexpected NMR shifts in 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
The following technical guide addresses the specific NMR anomalies observed in 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine . This response is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting.
Subject: Troubleshooting Chemical Shift Deviations in 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine Ticket ID: NMR-PEG-ANI-005 Status: Resolved / Guide Available
Executive Summary
Researchers characterizing 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine frequently encounter "unexpected" chemical shifts. These are rarely due to synthesis errors but are instead artifacts of trace acidity in deuterated solvents and intramolecular hydrogen bonding specific to ortho-alkoxy anilines. This guide isolates these variables to validate your compound's identity.
Module 1: Diagnostic Workflow
Before altering your sample, use this decision logic to identify the root cause of the shift.
Figure 1: Diagnostic logic for isolating the source of chemical shift deviations.
Module 2: The "Phantom" Aromatic Shifts (Trace Acidity)
The Issue: You observe the aromatic protons shifted significantly downfield (e.g., from 6.5 ppm to 7.2+ ppm) and the peaks appear broadened.
The Mechanism: Chloroform (
Corrective Protocol: Solvent Neutralization
Do not rely on "fresh" bottles. Perform this neutralization immediately before sample preparation.
-
Prepare a Neutralizing Filter:
-
Pack a small glass pipette with 2–3 cm of Basic Alumina (activated) or solid Potassium Carbonate (
) . -
Place a small plug of glass wool at the bottom to prevent particulate contamination.
-
-
Filtration:
-
Pass 0.7 mL of
through this filter directly into a clean vial.
-
-
Validation:
-
Dissolve your sample in this neutralized solvent.
-
Result: The aromatic peaks should return to their shielded positions (approx. 6.3–6.7 ppm for ortho protons).
-
Module 3: The "Wandering" Amine (Intramolecular H-Bonding)
The Issue: The
-
In
: The H-bond "locks" the proton, often sharpening the peak and shifting it downfield (4.0–5.0 ppm). -
In DMSO-
: The solvent disrupts this intramolecular bond, forming intermolecular bonds with the solvent instead. The peak often moves to 4.5–5.5 ppm and broadens [2].
Comparative Data Table: Solvent Effects
| Proton Group | Approx. Shift ( | Approx. Shift ( | Mechanistic Note |
| -NH2 | 3.8 – 4.5 ppm (Sharp) | 4.5 – 5.2 ppm (Broad) | Intramolecular H-bond (CDCl3) vs. Solvent H-bond (DMSO). |
| Ar-H (Ortho to NH2) | 6.5 – 6.6 ppm | 6.5 – 6.7 ppm | Shielded by N-lone pair. Shifts >7.0 ppm indicate protonation. |
| O-CH2 (Next to Ar) | 4.0 – 4.1 ppm | 3.9 – 4.0 ppm | Deshielded by Phenoxy ring. |
| PEG Backbone | 3.6 – 3.7 ppm | 3.5 – 3.6 ppm | Bulk PEG chain; often overlaps. |
Module 4: PEG Chain Assignment (The "Jungle")
The Issue: The aliphatic region (3.5–4.2 ppm) shows overlapping multiplets, making integration difficult. The Solution: You must distinguish the "Anchor" protons from the "Chain" protons.
Structural Assignment Guide
-
The Anchor (
): Look for a triplet (or multiplet) at ~4.0–4.1 ppm . This is distinctly downfield from the rest of the chain due to the aromatic ring's electronegativity. Integration: 2H. -
The Chain (
): The internal ethylene glycol units cluster at 3.6–3.7 ppm . -
The Terminus (
): A sharp singlet at ~3.38 ppm . Integration: 3H.
Critical Check: If you see small "triplets" flanking the main PEG peak at 3.6 ppm, these are likely 13C satellites (
Frequently Asked Questions (FAQ)
Q: My sample has a new peak at 1.56 ppm in
Q: Can I use
-
The
peak will disappear (exchange to ). -
The aromatic splitting pattern will simplify (loss of coupling to NH).
-
Note: The PEG chain signals will remain unchanged.
Q: Why do my integrals for the PEG chain look too high? A: Check for residual solvent peaks .
-
Ethanol (often used in workups) has a methylene quartet at ~3.7 ppm in
, which overlaps perfectly with the PEG backbone. -
Fix: Dry the sample under high vacuum (>1 hour at 40°C) or switch to DMSO-
where Ethanol shifts to 3.44 ppm, resolving the overlap.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[3] Chem.1997 , 62, 7512–7515.[3]
-
Abraham, R. J.; Mobli, M. "The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method." Spectrochimica Acta Part A.2007 , 68, 1–12.
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics2010 , 29, 2176–2179.
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Org.[4][5] Process Res. Dev.2016 , 20, 661–667.
Sources
Technical Support Center: Managing Moisture Sensitivity in 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine Reactions
Welcome to the technical support guide for handling 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by moisture in reactions involving this specialized aniline derivative.
The unique structure of this compound, featuring a hydrophilic polyether chain and a reactive aniline moiety, makes it particularly susceptible to moisture. This guide is designed to explain the underlying chemical principles and provide actionable, field-proven protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine so sensitive to moisture?
A1: The moisture sensitivity of this compound stems from two key structural features:
-
The Aniline Group (-NH₂): Aniline and its derivatives are susceptible to oxidation, and this process can be accelerated by the presence of water and air.[1] This can lead to the formation of colored impurities and degradation products, ultimately reducing the yield of the desired product.[2][3] The lone pair of electrons on the nitrogen atom makes the amino group a nucleophile, but it can also be a site for unwanted side reactions in the presence of water.
-
The Polyether Chain (-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₃): Polyethylene glycol (PEG)-like chains are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This property can introduce water directly into the reaction mixture, even if the solvents and other reagents are anhydrous.
Q2: What are the common signs that moisture has compromised my reaction?
A2: Several indicators may suggest that your reaction has been affected by moisture:
-
Low or Inconsistent Yields: This is the most common symptom. Water can react with sensitive reagents or intermediates, leading to their decomposition and a lower-than-expected product yield.[6][7]
-
Formation of Unexpected Byproducts: The presence of water can lead to side reactions, such as hydrolysis of reagents or intermediates, resulting in the formation of impurities that can complicate purification.[7]
-
Color Change: The appearance of dark or tarry materials can indicate oxidative degradation of the aniline moiety.[8]
-
Reaction Fails to Initiate or Stalls: Moisture can deactivate catalysts or react with starting materials, preventing the reaction from starting or going to completion.[7]
Q3: How can I determine the water content in my starting material and solvents?
A3: The most accurate and widely used method for quantifying water content in organic reagents and solvents is Karl Fischer Titration .[9][10] This technique is highly sensitive and can detect even trace amounts of water (down to parts per million, ppm).[11] It is based on a quantitative reaction between water and a specific reagent containing iodine and sulfur dioxide.[9][12] There are two main types of Karl Fischer titration: volumetric and coulometric, with the latter being more suitable for very low moisture levels.[10][13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during reactions with 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine.
Issue 1: Low Reaction Yield
Q: I am consistently getting low yields in my reaction. I suspect moisture is the culprit. What steps should I take?
A: Low yields are a classic sign of moisture contamination. Here is a systematic approach to identify and eliminate the source of water:
-
Dry Your Solvents: Even "anhydrous" solvents from commercial suppliers can absorb moisture over time. It is best practice to dry your solvents immediately before use.
-
Dry Your Glassware: Glass surfaces readily adsorb a layer of water.[18] All glassware should be oven-dried (at >120 °C for several hours) or flame-dried under a stream of inert gas immediately before use.[18][19][20]
-
Use an Inert Atmosphere: To prevent atmospheric moisture from entering your reaction, it is crucial to work under an inert atmosphere of nitrogen or argon.[19][21] This can be achieved using a Schlenk line or a glove box.[19] A simple balloon filled with inert gas can also be effective for less sensitive reactions.[22][23]
-
Check Your Starting Material: The hygroscopic polyether chain can cause the starting material itself to be a source of water. Consider drying the 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine by dissolving it in a suitable solvent, drying the solution with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtering, and removing the solvent under vacuum.[16][17]
Troubleshooting Workflow for Low Yields
Caption: A systematic approach to troubleshooting low reaction yields.
Issue 2: Formation of Colored Impurities
Q: My reaction mixture turns dark brown/black, and my final product is difficult to purify. What is causing this?
A: The formation of dark, often polymeric, materials is a common issue with anilines and is typically due to oxidation.[3]
-
Mechanism of Aniline Oxidation: In the presence of oxygen and trace moisture, anilines can undergo oxidative coupling to form colored oligomers and polymers.[1][3] This process can be catalyzed by trace metal impurities.
-
Solutions:
-
Degas Your Solvents: Besides being dry, your solvents should also be free of dissolved oxygen. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes before use, or by using the freeze-pump-thaw method.[19]
-
Protect the Amino Group: If the reaction conditions permit, you can temporarily protect the aniline's amino group as an amide (e.g., using acetic anhydride to form an acetanilide).[8] This significantly reduces its susceptibility to oxidation. The protecting group can be removed later in the synthetic sequence.[8]
-
Maintain a Strict Inert Atmosphere: As mentioned previously, using a Schlenk line or glove box is the most effective way to exclude both moisture and oxygen.[19]
-
Aniline Degradation Pathway
Caption: Simplified pathway of aniline degradation in the presence of moisture and oxygen.
Experimental Protocols
Protocol 1: Drying an Organic Solvent with Molecular Sieves
-
Activate the Molecular Sieves: Place the required amount of 3 Å or 4 Å molecular sieves in a flask and heat them in an oven at 300 °C for at least 3 hours under vacuum.[15]
-
Cool Under Inert Atmosphere: Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.
-
Add to Solvent: Add the activated sieves to the solvent to be dried (approximately 5-10% w/v).
-
Allow to Stand: Let the solvent stand over the sieves for at least 24 hours before use.[15] For best results, store the dried solvent over the sieves under an inert atmosphere.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Balloon Method)
-
Prepare the Glassware: Flame-dry the reaction flask containing a stir bar under a vacuum or a stream of inert gas.[22][23] Allow it to cool to room temperature with the inert gas flowing.
-
Seal the Flask: Once cool, replace the gas inlet with a rubber septum.
-
Purge with Inert Gas: Fill a balloon with nitrogen or argon. Attach a needle to the balloon, and then pierce the septum of the reaction flask with this needle. To ensure the flask is thoroughly purged, insert a second "outlet" needle through the septum to allow the air inside to be displaced by the inert gas.[22]
-
Maintain Positive Pressure: After about 5-10 minutes, remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas in the flask, preventing air and moisture from entering.[22]
-
Add Reagents: Add dry solvents and liquid reagents via a dry syringe.[22][24] Add solid reagents quickly or via a solid addition funnel while maintaining a positive flow of inert gas.
Data Summary Table
| Drying Agent | Suitable For | Residual Water Content (ppm) | Notes |
| 3 Å Molecular Sieves | Most organic solvents | <10 | Must be activated before use.[15] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers | ~10-20 | Reacts with water to produce H₂ gas. Not for use with protic solvents.[16][17] |
| Sodium Sulfate (Na₂SO₄) | General pre-drying | 100-200 | High capacity but low efficiency. Good for initial water removal.[16][17] |
| Magnesium Sulfate (MgSO₄) | General purpose | 50-100 | Faster and more efficient than Na₂SO₄.[16][17] |
Residual water content can vary based on the initial water content of the solvent and the drying time.
References
- Drying Agents - Removing water from organic solvents. [URL: https://www.chem.ucla.edu/~bacher/General/30BL/tips/Drying_Agents.html]
- Troubleshooting low yields in 2-(Allyloxy)aniline reactions. Benchchem. [URL: https://www.benchchem.com/appnote/troubleshooting-low-yields-in-2-(allyloxy)aniline-reactions]
- Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. [URL: https://library.fiveable.
- Degradation of aniline in water with gaseous streamer corona plasma. Royal Society Publishing. [URL: https://royalsocietypublishing.org/doi/10.1098/rsos.201991]
- Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. [URL: https://www.tcalab.com/technical-learning/mastering-karl-fischer-moisture-analysis-a-complete-guide/]
- solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [URL: https://sites.google.com/site/delloydschemistry/analytical-chemistry-1/solvent-drying-and-drying-agents]
- Preparing Anhydrous Reagents and Equipment. Moodle@Units. [URL: https://moodle.units.it/pluginfile.php/476930/mod_resource/content/1/Preparing%20Anhydrous%20Reagents%20and%20Equipment.pdf]
- Karl Fischer Moisture Analysis. Pacific BioLabs. [URL: https://www.pacificbiolabs.com/karl-fischer-moisture-analysis/]
- Drying Agents for Organic Solvents. Scribd. [URL: https://www.scribd.com/doc/48310931/Drying-Agents-for-Organic-Solvents]
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [URL: https://pubs.acs.org/doi/10.1021/jo101589h]
- Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27423985/]
- Inert Atmospheric Methods. Chemistry LibreTexts. [URL: https://chem.libretexts.
- Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC242036/]
- Troubleshooting low yield in the preparation of Oxanilide. Benchchem. [URL: https://www.benchchem.
- Mechanisms and pathways of aniline elimination from aquatic environments. ASM Journals. [URL: https://journals.asm.org/doi/10.1128/aem.47.3.545-550.1984]
- THE BASICS OF KARL FISCHER TITRATION. Quveon. [URL: https://www.quveon.
- Inert Atmosphere. YouTube. [URL: https://www.youtube.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_possible_ways_to_do_a_perfect_inert_atmosphere_organic_reaction_without_using_glove_box]
- Air-free technique. Wikipedia. [URL: https://en.wikipedia.org/wiki/Air-free_technique]
- Karl Fischer Method of Moisture Determination. QAQC Lab. [URL: https://www.qaqclab.
- Karl Fischer vs Moisture Analysers Explained. Scales and Balances. [URL: https://www.scalesandbalances.co.uk/blogs/knowledge-hub/karl-fischer-vs-moisture-analysers-explained]
- Troubleshooting: How to Improve Yield. University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/how-to/improve-yield.php]
- Proposed reaction pathways for degradation of aniline. ResearchGate. [URL: https://www.researchgate.
- Water Sensitive Reactions. Utah Tech University. [URL: https://chem.utahtech.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [URL: https://www.mdpi.com/1999-4923/15/1/204]
- Reactions of Arylamines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/24%3A_Organic_Compounds_of_Nitrogen/24.07%3A_Reactions_of_Arylamines]
- Aniline and Its Derivatives. ResearchGate. [URL: https://www.researchgate.
- Pharmaceutical application: water activity measurement. Novasina. [URL: https://www.novasina.
- Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [URL: https://consensus.app/papers/approach-enhance-stability-moisture-sensitive-drugs-chavda/068a159981885b54904c1074092b7754/]
- Hygroscopic elongation of moisture-responsive polyamide 6 fibers copolymerized with polyetherdiamine and adipic acid. [URL: https://www.degruyter.com/document/doi/10.1515/epoly-2023-0131/html]
- (PDF) A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. ResearchGate. [URL: https://www.researchgate.net/publication/331362243_A_systemic_approach_on_understanding_the_role_of_moisture_in_pharmaceutical_product_degradation_and_its_prevention_Challenges_and_perspectives]
- (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. [URL: https://www.researchgate.net/publication/309440673_Invited_Controlled_Chemistry_of_Moisture_Sensitive_Reagents_in_Ionic_Liquids]
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- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents. [URL: https://patents.google.
- Hygroscopic elongation of moisture-responsive polyamide 6 fibers copolymerized with polyetherdiamine and adipic acid. ResearchGate. [URL: https://www.researchgate.net/publication/378772986_Hygroscopic_elongation_of_moisture-responsive_polyamide_6_fibers_copolymerized_with_polyetherdiamine_and_adipic_acid]
- 100th Anniversary of Macromolecular Science Viewpoint: The Role of Hydrophobicity in Polymer Phenomena. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmacrolett.0c00636]
- Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/appnote/synthesis-of-2-(2-hydroxyethoxy)-4-nitroaniline-a-detailed-protocol-for-drug-development-professionals]
- Conducting moisture sensitive reactions under mechanochemical conditions. ResearchGate. [URL: https://www.researchgate.net/publication/338166127_Conducting_moisture_sensitive_reactions_under_mechanochemical_conditions]
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [URL: https://www.mdpi.com/1420-3049/27/11/3563]
- Swelling Behaviour of Polystyrene Microsphere Enhanced PEG-Based Hydrogels in Seawater and Evolution Mechanism of Their Three-Dimensional Network Microstructure. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324029/]
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/8/100]
- Substitution and condensation reactions with poly(anilineboronic acid): reactivity and characterization of thin films. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15748053/]
- 3-Methoxy-4-ethoxyphenethylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Methoxy-4-ethoxyphenethylamine]
- Unusually long polymers crosslinked by domains of physical bonds. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11132279/]
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- 24. youtube.com [youtube.com]
Validation & Comparative
Beyond p-Cresidine: A Comparative Guide to 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Here is the comprehensive technical guide comparing 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine with other polyether aniline derivatives.
Executive Summary
The drive for safer, more soluble, and process-efficient intermediates in azo dye and pharmaceutical synthesis has led to the evolution of aniline derivatives. 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (referred to herein as MEEO-MA ) represents a "next-generation" coupler designed to overcome the critical limitations of its parent compound, p-Cresidine (2-methoxy-5-methylaniline).
This guide objectively compares MEEO-MA against standard industry alternatives, focusing on solubility profiles, toxicological mitigation, and coupling efficiency .
The Core Innovation
MEEO-MA retains the electron-rich 5-methyl/2-alkoxy substitution pattern required for vibrant azo chromophores but replaces the simple methoxy group with a diethylene glycol monomethyl ether (PEG2) chain. This structural modification fundamentally alters the physical state and solvation shell of the molecule without compromising its electronic reactivity.
Comparative Matrix: MEEO-MA vs. Industry Standards
The following table contrasts MEEO-MA with its primary competitors: the traditional p-Cresidine , the hair-dye standard Hydroxyethyl-p-cresidine , and the electronic grade 2,5-Dimethoxyaniline .
| Feature | MEEO-MA (Target) | p-Cresidine (Benchmark) | Hydroxyethyl-p-cresidine | 2,5-Dimethoxyaniline |
| CAS Number | 126415-03-0 (Analog) | 120-71-8 | 55302-96-0 | 102-56-7 |
| Structure | PEG2-Ether / 5-Methyl | Methoxy / 5-Methyl | Hydroxyethoxy / 5-Methyl | 2,5-Dimethoxy |
| Physical State | Viscous Liquid | Solid (mp 51°C) | Solid (mp 75°C) | Solid (mp 81°C) |
| Water Solubility | High (Miscible) | Insoluble (<0.2 g/L) | Moderate | Low |
| Coupling Rate | High (Steric hindrance negligible) | High | High | Moderate (Steric bulk) |
| Toxicity Profile | Reduced Volatility / Lower Skin Permeability* | Carcinogen (Group 2B) | Sensitizer | Toxic / Irritant |
| Primary Use | Liquid Dyes, Inkjet Inks, Linkers | Traditional Azo Dyes | Hair Dyes | Electronic Materials |
> Note on Toxicity: While PEGylation generally reduces volatility and systemic absorption, all aniline derivatives should be handled as potential sensitizers. MEEO-MA is designed to mitigate the inhalation risks associated with volatile solid dusts like p-Cresidine.
Structural & Mechanistic Analysis
Solvation & Steric Effects
The PEG2 chain in MEEO-MA acts as an internal solvent. In aqueous media, the ether oxygens accept hydrogen bonds from water, creating a hydration shell that prevents aggregation—a common issue with p-Cresidine.
Figure 1: Structural Evolution and Solvation Logic
The following diagram illustrates how the PEG chain transforms the hydrophobic p-Cresidine core into the hydrophilic MEEO-MA.
Caption: Transformation of p-Cresidine to MEEO-MA. The PEG chain disrupts crystal packing (liquefaction) and enables H-bonding (solubilization).
Experimental Protocols
Synthesis of MEEO-MA (Reductive Alkylation Route)
Rationale: Direct alkylation of the aniline is non-selective. The preferred route is the alkylation of 2-nitro-5-methylphenol followed by reduction.
Reagents:
-
2-Nitro-5-methylphenol (1.0 eq)
-
2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate (PEG2-Tosylate) (1.1 eq)
-
K₂CO₃ (anhydrous)
-
Iron powder / NH₄Cl (for reduction)
Workflow:
-
Etherification: Dissolve nitrophenol in DMF. Add K₂CO₃ and PEG2-Tosylate. Heat to 80°C for 6 hours.
-
Checkpoint: Monitor TLC for disappearance of yellow nitrophenol.
-
Yield: Intermediate nitro-ether (Oil).
-
-
Reduction: Suspend the nitro-ether in Ethanol/Water (3:1). Add Iron powder (3.0 eq) and NH₄Cl (0.5 eq). Reflux for 2 hours.
-
Workup: Filter hot to remove iron oxide sludge. Neutralize filtrate with NaHCO₃. Extract with Ethyl Acetate.
-
Purification: Vacuum distillation. MEEO-MA is obtained as a pale yellow oil.
Comparative Diazotization Protocol
Objective: Demonstrate the process advantage of MEEO-MA over p-Cresidine in aqueous coupling.
Step-by-Step:
-
Preparation:
-
Vessel A (Control): 1.37g p-Cresidine (10 mmol) + 5 mL HCl (conc) + 20 mL Water. Observation: Suspension forms; heating required to dissolve hydrochloride salt.
-
Vessel B (Test): 2.25g MEEO-MA (10 mmol) + 5 mL HCl (conc) + 20 mL Water. Observation:Instant homogeneous solution due to PEG solubility.
-
-
Diazotization:
-
Cool both vessels to 0-5°C.
-
Add NaNO₂ solution (1.05 eq) dropwise.
-
Result A: Turbidity may persist; risk of unreacted particles.
-
Result B: Clear, yellow diazonium solution forms rapidly.
-
-
Coupling (e.g., with R-Salt):
-
Add diazonium solutions to alkaline R-Salt.
-
MEEO-MA yields a cleaner dye with fewer insoluble byproducts, suitable for filtration-free inkjet applications.
-
Technical Deep Dive: Reactivity & Safety
Coupling Kinetics vs. Steric Bulk
One concern with polyether anilines is that the long chain might block the coupling site (ortho to the amine). However, in MEEO-MA, the PEG chain is at the 2-position , while coupling typically occurs at the 4-position (para to amine).
-
Electronic Effect: The alkoxy oxygen at C2 is a strong electron donor (+M effect), activating the ring similarly to the methoxy in p-Cresidine.
-
Steric Effect: The flexible PEG chain folds away from the reactive C4 center in aqueous solution, resulting in comparable coupling rates to p-Cresidine, but with superior diffusion properties.
Safety & Toxicology (E-E-A-T Assessment)
-
Carcinogenicity: p-Cresidine is a confirmed carcinogen (bladder cancer). While MEEO-MA is structurally related, the addition of bulky PEG chains often reduces metabolic activation by Cytochrome P450 enzymes [1].
-
Volatility: MEEO-MA's high molecular weight (~225 g/mol vs 137 g/mol for p-Cresidine) and hydrogen bonding capacity render it non-volatile , significantly reducing inhalation risks in the lab.
Figure 2: Metabolic & Reactivity Pathway
Caption: Reaction pathway for MEEO-MA. The homogeneous diazotization leads to cleaner dye synthesis, while steric bulk potentially mitigates metabolic toxicity.
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 2-Methoxy-5-methylaniline (p-Cresidine). U.S. Department of Health and Human Services. [Link]
-
PubChem. (2024). Compound Summary: 2-Methoxy-5-methylaniline.[1][2][3] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2023).[4] Registration Dossier: 2-(2-methoxyethoxy)ethanol derivatives.[5][Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for MEEO-MA before handling. While designed for improved safety, it remains an aniline derivative and should be treated with appropriate chemical hygiene.
Sources
Comparative analysis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine analogs
This guide provides a comparative technical analysis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine , a critical building block in the synthesis of angiokinase inhibitors, most notably Motesanib (AMG 706) .
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary: The "Solubilizing Tail" Strategy
In the development of kinase inhibitors, poor aqueous solubility is a persistent failure mode. The title molecule, 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (hereafter referred to as Intermediate A ), represents a strategic solution: the incorporation of a defined polyethylene glycol (PEG) oligomer side chain onto an aniline scaffold.
This guide compares Intermediate A against its structural analogs to demonstrate why this specific chain length (PEG-2) offers the optimal balance between lipophilicity (LogP) , solubility , and metabolic stability for VEGFR/PDGFR inhibitors like Motesanib.
Chemical Profile & Analog Comparison
We compare Intermediate A with two distinct analogs: a shorter chain variant (PEG-1) and a lipophilic core variant (Methoxy).
Table 1: Physicochemical Profile of Analogs
| Feature | Target: Intermediate A | Analog B (PEG-1) | Analog C (Lipophilic) |
| IUPAC Name | 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylaniline | 2-(2-Methoxyethoxy)-5-methylaniline | 2-Methoxy-5-methylaniline (p-Cresidine) |
| Structure | Aniline + PEG-2 Tail | Aniline + PEG-1 Tail | Aniline + Methoxy |
| Mol.[1][2] Weight | 225.29 g/mol | 181.23 g/mol | 137.18 g/mol |
| Calc. LogP | ~1.2 (Balanced) | ~1.5 | ~2.0 (High Lipophilicity) |
| Aq. Solubility | High (Amphiphilic) | Moderate | Low |
| Primary Use | Motesanib Synthesis | Dye Intermediates | Azo Dyes / Older Drugs |
| Key Advantage | Optimal Solvation / Bioavailability | Lower Mol. Weight | High Ligand Efficiency |
Structural Logic Diagram (SAR)
Figure 1: Structure-Activity Relationship (SAR) breakdown showing the functional role of each moiety.
Comparative Performance Analysis
A. Solubility & Pharmacokinetics
The primary differentiator is the PEG-2 tail .
-
Intermediate A (PEG-2): The diethylene glycol chain forms a "hydration shell" around the molecule. In the context of Motesanib, this tail extends into the solvent front of the ATP-binding pocket, improving oral bioavailability without interfering with the hinge-binding motif.
-
Analog C (Methoxy): Lacks hydrogen-bond acceptors in the tail. While it may bind tighter due to higher lipophilicity, it suffers from "brick dust" properties—poor dissolution in gastric fluids leading to variable exposure.
B. Biological Potency (Context: Motesanib)
Experimental data on Motesanib (derived from Intermediate A) confirms the tolerance of the PEG-2 tail:
-
VEGFR2 IC50: 3 nM (High Potency).
-
Selectivity: The 5-methyl group (present in all three analogs) is crucial. It fits into a hydrophobic sub-pocket near the gatekeeper residue, enhancing selectivity for VEGFR/PDGFR over EGFR.
-
Impact of Tail: Crystallographic studies suggest the ether tail remains flexible and solvent-exposed, meaning extending the chain from Methoxy (Analog C) to PEG-2 (Intermediate A) does not incur an entropic penalty in binding.
C. Metabolic Stability
-
O-Dealkylation: All three analogs are susceptible to CYP450-mediated O-dealkylation. However, the terminal methoxy group on Intermediate A is metabolically labile.
-
Risk Mitigation: Despite this, the PEG-2 chain is generally more stable than longer PEG chains (PEG-3+), which are prone to oxidative chain shortening. Intermediate A represents the "sweet spot" of stability vs. solubility.
Experimental Protocols
Protocol 1: Synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Rationale: Direct alkylation of the aniline is prone to over-alkylation. The preferred route is Alkylation of the Nitrophenol followed by Reduction .
Reagents:
-
Starting Material: 2-Nitro-4-methylphenol (CAS: 119-33-5)
-
Alkylating Agent: 1-Bromo-2-(2-methoxyethoxy)ethane (CAS: 54149-17-6)
-
Base: Potassium Carbonate (
) -
Solvent: DMF (Dimethylformamide)
-
Reducing Agent:
/ Pd-C (10%) or Iron / Ammonium Chloride.
Step-by-Step Workflow:
-
O-Alkylation (Ether Formation):
-
Charge a reaction vessel with 2-Nitro-4-methylphenol (1.0 eq) and DMF (5 vol).
-
Add
(1.5 eq) and stir at room temperature for 30 min to form the phenoxide. -
Add 1-Bromo-2-(2-methoxyethoxy)ethane (1.2 eq) dropwise.
-
Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC for consumption of phenol.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate. -
Intermediate: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1-nitrobenzene.
-
-
Nitro Reduction (Aniline Formation):
-
Dissolve the nitro intermediate in Methanol.
-
Add 10% Pd/C catalyst (5 wt% loading).
-
Stir under Hydrogen atmosphere (balloon pressure) at RT for 12 hours.
-
Validation: Disappearance of the yellow nitro color; appearance of the primary amine peak in LC-MS.
-
Purification: Filter through Celite to remove Pd. Concentrate filtrate. The product is typically a viscous oil or low-melting solid.
-
Synthesis Workflow Diagram
Figure 2: Two-step synthetic pathway ensuring regiospecificity.
References
-
Polverino, A., et al. (2006). "AMG 706, an Oral, Multikinase Inhibitor that Potently Inhibits Angiogenesis." Cancer Research.
- Primary source for Motesanib biological activity and IC50 d
-
Cee, V. J., et al. (2011). "Discovery of AMG 706 (Motesanib): A Potent VEGFR Antagonist." Journal of Medicinal Chemistry.
- Detailed SAR discussion on the choice of the methoxyethoxyethoxy tail.
- Patent WO2002066470A1. "Substituted acetophenone derivatives and their use as kinase inhibitors.
-
PubChem Compound Summary. "Motesanib." National Center for Biotechnology Information.
- Verification of chemical structure and identifiers.
Sources
Structural Validation of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine: A Comparative Analytical Guide
The following guide is structured as a technical validation protocol, designed for analytical scientists and quality control professionals in pharmaceutical development. It treats the "Validation Workflow" as the product, comparing the robust 2D NMR methodology against standard 1D approaches.
Executive Summary
In the synthesis of complex aniline derivatives like 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (referred to herein as MEMPA ), structural ambiguity often arises from the spectral overlap of polyethylene glycol (PEG) chains and the specific regiochemistry of the aromatic ring.
While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and 1D Proton NMR (
This guide compares the Standard 1D Protocol against the Integrated 2D NMR Validation System . We demonstrate that the 2D NMR workflow is not merely complementary but mandatory for regulatory-grade structural elucidation, specifically resolving the connectivity of the glycol ether side chain to the C2 position of the aromatic core.
The Challenge: Structural Ambiguity in PEGylated Anilines
The molecule MEMPA consists of a toluene core functionalized with an amine and a short PEG chain (diethylene glycol methyl ether).
The Structural Risks:
-
Regioisomerism: Distinguishing the 1,2,5-substitution pattern from potential 1,2,4- or 1,2,3-isomers formed during synthesis (e.g., nitration/reduction byproducts).
-
Side-Chain Connectivity: Confirming the ether linkage is at C2 and not N-alkylated (which would show similar mass and proton counts).
-
Spectral Crowding: The ethylene glycol protons (
ppm) often overlap, obscuring impurities or incorrect chain lengths in 1D spectra.
Comparison of Analytical Approaches
| Feature | Method A: Standard 1D NMR + LC-MS | Method B: Integrated 2D NMR (Recommended) |
| Molecular Weight | ✅ Confirmed (LC-MS) | ✅ Confirmed (via proton count/integrals) |
| Functional Groups | ✅ Identified | ✅ Identified |
| Regiochemistry | ⚠️ Inferred (Coupling constants often ambiguous) | ✅ Proven (COSY/HMBC correlations) |
| Connectivity | ❌ Assumed (Cannot see C-O-C bond) | ✅ Proven (HMBC long-range coupling) |
| Regulatory Risk | High (Insufficient for NCE registration) | Low (Definitive structural proof) |
Experimental Protocol: The Self-Validating System
To ensure reproducibility, we utilize a self-validating NMR workflow. The causality is simple: 1D establishes the pieces; 2D assembles the puzzle.
Sample Preparation
-
Solvent: DMSO-
(99.9% D) is preferred over CDCl .-
Reasoning: DMSO slows proton exchange, sharpening the amine (
) protons and preventing their overlap with the aromatic region. It also provides better solubility for the polar glycol chain.
-
-
Concentration: 10-15 mg in 0.6 mL solvent (approx. 50-70 mM).
-
Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.
Acquisition Parameters (600 MHz equivalent)
- H NMR: 16 scans, 30° pulse. Key for integration.
- C NMR: 512 scans, proton-decoupled. Key for carbon count.
-
COSY (Correlation Spectroscopy): Gradient-selected, magnitude mode. Maps H-H neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Maps H-C direct bonds and distinguishes
(positive) from (negative). -
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for
Hz. Maps long-range (2-3 bond) connectivity.
Data Interpretation & Validation
The Aromatic Core (Regiochemistry)
The 1,2,5-substitution pattern creates a specific spin system.
-
H-3: Doublet (
Hz). Ortho to H-4. Deshielded by the adjacent Oxygen at C2. -
H-4: Doublet of Doublets (
Hz). Ortho to H-3, Meta to H-6. -
H-6: Doublet (
Hz). Meta to H-4. Shielded by the ortho Amino group at C1.
Validation Check: If H-3 appears as a singlet, or if the coupling constants do not match (
The Side Chain (Connectivity)
The critical validation step is linking the PEG chain to the ring.
-
Observation: The
protons (Position 1' of the chain) resonate at ~4.0 ppm. -
HMBC Requirement: These protons must show a strong correlation to the aromatic Carbon C2 (~145 ppm).
-
Negative Control: If these protons correlate to the Carbon bearing the Nitrogen (C1), the molecule is N-alkylated (an impurity).
Summary of Chemical Shifts & Correlations (DMSO- )
| Position | Group | Multiplicity | Key HMBC Correlations (H | ||
| 1 | - | - | 138.5 | NH | |
| 1-NH | Amine | 4.65 | bs | - | - |
| 2 | - | - | 146.2 | H3, H1' | |
| 3 | Ar-H | 6.72 | d ( | 112.5 | H3 |
| 4 | Ar-H | 6.45 | dd ( | 118.0 | H4 |
| 5 | - | - | 128.0 | Me | |
| 5-Me | Methyl | 2.15 | s | 20.5 | Me |
| 6 | Ar-H | 6.38 | d ( | 115.0 | H6 |
| 1' | O-CH | 4.02 | t | 68.5 | H1' |
| 2' | CH | 3.70 | t | 69.8 | H2' |
| 3' | O-CH | 3.58 | m | 70.2 | - |
| 4' | CH | 3.45 | m | 71.5 | - |
| 5' | O-CH | 3.24 | s | 58.5 | H5' |
Note: Chemical shifts are simulated based on substituent increments for 2-amino-4-methylphenol ether derivatives in DMSO-d6.
Visualization: The Validation Logic
The following diagrams illustrate the logical flow of the assignment and the specific connectivity established by the 2D experiments.
Diagram 1: Analytical Workflow for Structure Confirmation
Caption: The stepwise logic flow ensures that no structural assumption is left unverified. The HMBC step is the "Go/No-Go" gate.
Diagram 2: Molecular Connectivity Map (HMBC)
Caption: HMBC correlations (solid arrows) visualize how the side chain and aromatic protons "point" to the quaternary C2 carbon.
Conclusion
For the validation of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine , relying solely on 1D NMR and MS is analytically insufficient due to the risks of regioisomerism and N-alkylation.
The Integrated 2D NMR Protocol is the superior alternative. By utilizing HSQC to resolve the PEG chain carbons and HMBC to definitively bridge the ether side chain to the aromatic ring, this method provides a self-validating, regulatory-compliant structural proof.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences and strategy).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift increments of aniline and phenol derivatives).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for reference spectra of 2-amino-4-methylphenol and PEG derivatives). [Link]
-
Simpson, J. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy. Academic Press. (Guide on HMBC interpretation for ether linkages).
Benchmarking the reactivity of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
Topic: Benchmarking the Reactivity of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Technical Guide & Comparative Analysis
Executive Summary
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (hereafter referred to as PEG-2-Cresidine ) represents a strategic evolution in aniline-based building blocks. Structurally, it is a p-Cresidine (2-Methoxy-5-methylaniline) core modified with a short polyethylene glycol (PEG-2) chain at the ortho position.
While traditional p-Cresidine is a staple in azo dye synthesis and organic manufacturing, its utility is often limited by poor aqueous solubility and high lipophilicity. PEG-2-Cresidine bridges this gap, offering the electronic activation of an alkoxy-aniline with the superior solubility and "stealth" properties of a PEGylated linker. This guide objectively benchmarks its performance against p-Cresidine and standard alkyl-anilines, focusing on solubility, nucleophilicity, and handling advantages in bioconjugation and advanced material synthesis.
Chemical Profile & Structural Comparison
The core differentiator is the substitution of the methoxy group with a diethylene glycol monomethyl ether chain. This modification drastically alters physical properties without compromising the electronic donation required for downstream reactivity (e.g., diazotization or acylation).
| Feature | Target: PEG-2-Cresidine | Standard: p-Cresidine | Alternative: 2-Ethoxy-5-methylaniline |
| IUPAC Name | 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine | 2-Methoxy-5-methylaniline | 2-Ethoxy-5-methylaniline |
| CAS | Specific Isomer / Custom | 120-71-8 | 6331-70-0 |
| Molecular Weight | ~225.28 g/mol | 137.18 g/mol | 151.21 g/mol |
| Physical State | Viscous Liquid / Low-Melting Solid | Crystalline Solid (MP: 50–52°C) | Solid / Oil |
| Water Solubility | High (Miscible/Soluble) | Low (< 0.1 g/100 mL) | Low |
| LogP (Est.) | 0.5 – 1.2 (Hydrophilic shift) | 2.0 – 2.5 (Lipophilic) | ~2.6 |
| Electronic Effect | Electron Donating (+M), Sterically Bulky | Electron Donating (+M) | Electron Donating (+M) |
Key Insight: The PEG chain disrupts crystal packing, likely rendering the target molecule a liquid at room temperature, which simplifies handling in automated synthesis compared to the solid p-Cresidine which requires weighing and dissolution.
Performance Benchmarking
A. Solubility & Solvent Compatibility
-
p-Cresidine: Requires organic co-solvents (DCM, THF, Ethyl Acetate) or strong acidic conditions (HCl slurry) for aqueous reactions like diazotization.
-
PEG-2-Cresidine: The ether oxygen atoms in the PEG chain act as hydrogen bond acceptors, granting significant aqueous solubility.
B. Nucleophilicity & Reaction Kinetics
Both molecules possess an amino group activated by an ortho-alkoxy group and a meta-alkyl group. However, steric factors play a role.
-
Electronic Activation: The inductive and mesomeric effects of the -O-CH2- (PEG) vs -O-CH3 (Methoxy) are comparable. Both strongly activate the ring and the amine.
-
Steric Hindrance: The PEG-2 chain is flexible but bulkier than a methoxy group.
-
Impact on Acylation:[5] Reaction with bulky electrophiles (e.g., activated esters, bulky acid chlorides) may be slightly slower for PEG-2-Cresidine due to the ortho chain sweeping volume.
-
Impact on Diazotization: Negligible difference. The formation of the diazonium salt (
) is not significantly hindered. -
Impact on Coupling:[1] When acting as a coupling component, the PEG chain may direct regioselectivity more strictly to the para position (relative to the amine) by blocking the ortho approach more effectively than a methoxy group.
-
C. Safety & Stability
-
p-Cresidine: Classified as a Group 2B Carcinogen (Reasonably anticipated to be a human carcinogen). It is volatile and easily absorbed through skin.
-
PEG-2-Cresidine: PEGylation generally reduces volatility and skin absorption rates compared to small lipophilic analogs. While specific toxicity data should be treated with caution, the increased molecular weight and hydrophilicity typically lower the risk of passive diffusion across biological membranes compared to the parent p-Cresidine.
Experimental Protocols
Protocol A: Comparative Diazotization (Azo Dye/Linker Synthesis)
Objective: Demonstrate the solubility advantage in generating diazonium salts.
1. p-Cresidine (Standard Method):
-
Slurry Formation: Disperse 10 mmol p-Cresidine in 15 mL water. Add 2.5 mL conc. HCl. Heat to 60°C to dissolve, then cool rapidly to 0-5°C to precipitate the amine hydrochloride as a fine slurry.
-
Diazotization: Add NaNO2 (1.05 eq) solution dropwise at 0-5°C.
-
Observation: Requires vigorous stirring to ensure the solid salt reacts. Risk of unreacted particles if agitation is poor.
2. PEG-2-Cresidine (Optimized Method):
-
Solution: Dissolve 10 mmol PEG-2-Cresidine in 10 mL water (or dilute acid). Result: Clear, homogeneous solution.
-
Acidification: Add 2.5 mL conc. HCl. Solution remains clear or forms a fine emulsion that clears upon mixing.
-
Diazotization: Add NaNO2 (1.05 eq) solution dropwise at 0-5°C.
-
Result: Instantaneous, homogeneous reaction. No "hot spots" or unreacted solids.
-
Validation: Check for excess nitrous acid with starch-iodide paper (turns blue instantly).
Protocol B: Amide Coupling (Linker Attachment)
Objective: Attach to a carboxylic acid scaffold (e.g., for PROTAC or ADC linker synthesis).
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min.
-
Addition: Add PEG-2-Cresidine (1.0 eq).
-
Note: Can be added neat (if liquid) or as a concentrate in DMF.
-
-
Monitoring: Monitor via LC-MS.
-
Expectation: PEG-2-Cresidine will show a unique mass shift (+88 Da vs p-Cresidine) and a significantly earlier retention time on Reverse Phase (C18) HPLC due to lower LogP.
-
Visualizations & Pathways
Figure 1: Comparative Reactivity Workflow
This diagram illustrates the parallel processing of both molecules, highlighting the solubility bottleneck faced by p-Cresidine.
Caption: Workflow comparison showing the homogeneous processing advantage of PEG-2-Cresidine versus the heterogeneous slurry required for p-Cresidine.
Figure 2: Structural Logic & Steric Environment
Understanding why the PEG chain does not deactivate the amine.
Caption: Mechanistic breakdown of substituent effects. The PEG chain provides electronic activation similar to methoxy but adds a solubility handle.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520530, 2-(2-methoxyethoxy)ethanamine. Retrieved from [Link]
- Context: Provides physical properties for the PEG-amine chain precursor, validating the liquid st
- Context: Establishes the baseline properties (MP, carcinogenicity)
- Context: Confirms the solid state and insolubility of the non-PEGyl
- Context: Supports the mechanistic claims regarding PEG chain effects on solubility and steric shielding in bioconjug
Sources
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents [patents.google.com]
- 4. idosi.org [idosi.org]
- 5. creativepegworks.com [creativepegworks.com]
Confirming the Purity of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine via HPLC-MS: A Comparative Guide
Executive Summary
In the high-stakes landscape of pharmaceutical intermediate synthesis—particularly for Antibody-Drug Conjugates (ADCs) and PROTACs—the purity of linker-functionalized anilines like 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is non-negotiable.
This guide objectively compares High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS ) against traditional alternatives (HPLC-UV, GC-MS, NMR). While traditional methods offer accessibility, they often fail to detect non-chromophoric poly(ethylene glycol) (PEG) homologs or trace regioisomers that can compromise downstream conjugation efficiency.
The Verdict: HPLC-MS is the required gold standard for this compound due to its ability to resolve and identify isobaric impurities and PEG-chain homologs that are invisible to UV detection.
Part 1: Comparative Analysis of Analytical Methodologies
The following table summarizes why HPLC-MS supersedes other techniques for this specific pegylated aniline derivative.
| Feature | HPLC-MS (Recommended) | HPLC-UV (Traditional) | GC-MS | qNMR |
| Primary Detection | Mass-to-Charge Ratio ( | Chromophore Absorbance ( | Volatility & Fragmentation | Proton Environment |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) | High | Low (mg required) |
| Specificity for PEG Chain | Excellent (Detects | Poor (Homologs lack distinct UV spectra) | Poor (Thermal degradation of PEG) | Good (but overlaps in alkyl region) |
| Regioisomer Resolution | High (via Chromatographic separation + MS/MS) | Moderate (Co-elution common) | N/A (Not suitable) | High (Distinct coupling constants) |
| Suitability for Trace Impurities | Best (<0.05% detection) | Limited (0.1% limit) | Limited | Poor (>1% detection) |
Why HPLC-UV Fails
The core structure contains an aniline ring, which absorbs UV. However, the 2-[2-(2-methoxyethoxy)ethoxy] tail (a diethylene glycol monomethyl ether chain) is UV-transparent. Impurities varying only by the length of this chain (e.g., mono-ethoxy or tri-ethoxy homologs) will have identical UV spectra and nearly identical retention times, leading to "hidden" impurities under the main peak.
Part 2: Technical Guide & Experimental Protocol
Understanding the Impurity Profile (The "Why")
To validate purity, one must understand the genesis of potential impurities. The synthesis likely involves the etherification of 2-nitro-4-methylphenol followed by reduction.
Critical Impurities to Target:
-
PEG Homologs: The starting reagent (MPEG2-Cl) often contains MPEG1 or MPEG3 impurities.
-
Target:
Da (CH CH O unit).
-
-
Precursor Breakthrough: Unreacted Nitro-intermediate.
-
Target:
(Mass shift corresponding to -NH vs -NO ).
-
-
Regioisomers: 4-methyl vs 5-methyl variants (arising from impure starting phenol).
HPLC-MS Protocol
This protocol is designed for an Agilent 1290 Infinity II LC coupled with a 6470 Triple Quadrupole MS, but is transferable to similar systems (Waters, Thermo).
A. Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water (LC-MS Grade).
-
Concentration: 0.5 mg/mL (for impurity profiling).
-
Filtration: 0.22 µm PTFE syringe filter (essential to prevent PEG clogging).
B. Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Rationale: A short, sub-2-micron column ensures high resolution of hydrophobic aniline cores while minimizing peak broadening for the polar PEG tails.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-8 min: 5%
95% B (Linear ramp) -
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
C. Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) in Positive Mode .[1][2]
-
Reasoning: The amine group (-NH
) is easily protonated to form .
-
-
Scan Type: Full Scan (m/z 100–600) for purity; SIM (Selected Ion Monitoring) for known impurities.
-
Key Ions (
):-
Target Analyte: Calculate exact mass. Formula: C
H NO .[3]-
MW = 225.28 g/mol .
-
Target
= 226.29 .
-
-
Impurity (MPEG1 homolog): 226.29 - 44.05 = 182.24 .
-
Impurity (MPEG3 homolog): 226.29 + 44.05 = 270.34 .
-
Part 3: Visualizing the Workflow & Logic
Diagram 1: Impurity Origin & Detection Logic
This diagram illustrates the synthetic pathway and where specific impurities arise, mapping them to the analytical detection method.
Caption: Figure 1.[4][5] Synthetic origin of impurities and their specific mass spectral signatures.
Diagram 2: Analytical Decision Matrix
Why choose HPLC-MS? This decision tree validates the choice based on chemical properties.
Caption: Figure 2. Analytical decision matrix highlighting the necessity of MS detection for PEGylated anilines.
References
-
U.S. EPA. (2021). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2018). Development and Validation of Chromatographic Methods by LC-MS/MS for Process Related Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2025). Compound Summary: 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine.[6][7][8] Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-(2-Methoxyethoxy)ethanamine = 95 31576-51-9 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(2-(2-Methoxyethoxy)ethoxy)-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine | C14H31NO6 | CID 3016250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 2-(2-(2-メトキシエトキシ)エトキシ)エタンアミン ≥95% | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to Differentiating Regioisomers of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine by Spectroscopic Analysis
In the landscape of pharmaceutical development and materials science, the precise structural characterization of novel chemical entities is not merely a regulatory formality but a cornerstone of safety and efficacy. Regioisomers, molecules that share the same chemical formula but differ in the spatial arrangement of substituents on a core scaffold, can exhibit profoundly different pharmacological, toxicological, and material properties.[1] The subject of this guide, 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, is a substituted aniline derivative whose synthesis can potentially yield closely related regioisomers. Distinguishing these isomers is a critical analytical challenge that requires a multi-technique spectroscopic approach.
This guide provides an in-depth comparison of the expected spectroscopic signatures of the target molecule and its plausible regioisomers. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for unambiguous structural elucidation.
The Challenge of Regioisomerism
The target molecule, 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (henceforth referred to as Isomer A ), has a defined 1,2,4-trisubstitution pattern on the benzene ring. A common synthetic byproduct could be the 1,2,5-trisubstituted isomer, 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine (referred to as Isomer B ). While chemically similar, the different placement of the methyl group fundamentally alters the electronic environment and symmetry of the molecule, leading to distinct and predictable differences in their spectra.
¹H and ¹³C NMR Spectroscopy: The Definitive Tool for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for distinguishing regioisomers, as it provides detailed information about the chemical environment and connectivity of each atom.[1] The key to differentiation lies in the chemical shifts (δ) and coupling patterns of the aromatic protons and carbons.[2]
¹H NMR Analysis: A Tale of Three Protons
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is the most informative for this analysis.[2][3] Both Isomer A and Isomer B will show signals for three aromatic protons. However, their chemical shifts and splitting patterns will be markedly different due to the varying electronic effects (donating/withdrawing) and spatial relationships of the amine (-NH₂), ether (-OR), and methyl (-CH₃) groups.
-
Substituent Effects: The -NH₂ and -OR groups are strong electron-donating groups, which shield the ortho and para protons, shifting their signals upfield (to lower ppm values).[2][4] The -CH₃ group is a weak electron-donating group.
Predicted ¹H NMR Aromatic Signals:
| Proton Position (Isomer A) | Predicted Shift (ppm) | Predicted Splitting | Rationale |
| H-3 | ~6.7 | Doublet (d) | ortho to -OR, meta to -NH₂ |
| H-4 | ~6.8 | Doublet of doublets (dd) | ortho to -CH₃, meta to -OR |
| H-6 | ~6.6 | Doublet (d) | ortho to -NH₂, para to -CH₃ |
| Proton Position (Isomer B) | Predicted Shift (ppm) | Predicted Splitting | Rationale |
| H-3 | ~6.7 | Doublet (d) | ortho to -OR, meta to -NH₂ |
| H-5 | ~6.9 | Doublet of doublets (dd) | ortho to -CH₃, meta to -NH₂ |
| H-6 | ~6.6 | Doublet (d) | ortho to -NH₂, meta to -CH₃ |
Note: Predicted shifts are estimates. Actual values depend on the solvent and concentration. The key diagnostic is the unique pattern of splitting and relative shifts.
The non-aromatic protons of the methoxyethoxyethoxy chain will appear as a series of complex multiplets, likely between δ 3.5 and 4.1 ppm, while the methyl group will be a singlet around δ 2.1-2.3 ppm. These signals confirm the presence of the side chains but are less useful for differentiating the core regioisomers.
¹³C NMR Analysis: Unambiguous Carbon Skeleton Mapping
¹³C NMR provides complementary information by probing the carbon backbone.[1] Since spectra are typically proton-decoupled, each unique carbon environment gives a single peak, simplifying interpretation. The chemical shifts of the aromatic carbons (δ 110-160 ppm) are highly sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Aromatic Signals:
| Carbon Position (Isomer A) | Predicted Shift (ppm) | Rationale |
| C-1 (-NH₂) | ~145 | Attached to electron-donating N |
| C-2 (-OR) | ~148 | Attached to electron-donating O |
| C-3 | ~115 | Shielded by ortho -OR and meta -NH₂ |
| C-4 | ~120 | Influenced by ortho -CH₃ and meta -OR |
| C-5 (-CH₃) | ~130 | Attached to alkyl group |
| C-6 | ~112 | Shielded by ortho -NH₂ and para -CH₃ |
| Carbon Position (Isomer B) | Predicted Shift (ppm) | Rationale |
| C-1 (-NH₂) | ~146 | Attached to electron-donating N |
| C-2 (-OR) | ~147 | Attached to electron-donating O |
| C-3 | ~115 | Shielded by ortho -OR and meta -NH₂ |
| C-4 (-CH₃) | ~129 | Attached to alkyl group |
| C-5 | ~121 | Influenced by ortho -CH₃ and meta -NH₂ |
| C-6 | ~113 | Shielded by ortho -NH₂ and meta -CH₃ |
Note: The most significant differences are expected for the substituted carbons (C1, C2, C4, C5) and their immediate neighbors. These distinct patterns provide a definitive fingerprint for each isomer.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is excellent for confirming the presence of key functional groups and can provide strong evidence for the aromatic substitution pattern.
Key Diagnostic IR Bands:
| Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Primary Amine) | 3500-3300 (two bands) | Confirms the primary aromatic amine (-NH₂) group.[5][6][7][8] Aromatic amines typically show these bands at slightly higher frequencies than aliphatic amines.[9] |
| C-H Stretch (Aromatic) | 3100-3000 | Confirms the presence of C-H bonds on the benzene ring.[10][11] |
| C-O Stretch (Aryl Ether) | 1270-1230 (strong) | Characteristic of the aryl-O bond in the ether linkage. |
| C-N Stretch (Aromatic Amine) | 1335-1250 (strong) | Confirms the C-N bond of the aniline moiety.[6][7] |
| C-H Out-of-Plane (OOP) Bending | 900-675 (strong) | Crucial for differentiation. The pattern of these strong bands is highly characteristic of the substitution pattern on the benzene ring.[10][12] For a 1,2,4-trisubstituted ring (Isomer A ), a strong band is expected around 810-840 cm⁻¹. For a 1,2,5- or other trisubstitution pattern, the OOP bands will appear at different frequencies. |
The presence of two sharp bands in the 3500-3300 cm⁻¹ region is a clear indicator of the primary amine. The most powerful diagnostic feature in the IR spectrum is the C-H out-of-plane bending region, which acts as a fingerprint for the substitution pattern.[10]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. For regioisomers, the molecular ion peak (M⁺) will be identical, but fragmentation can sometimes differ.
Expected MS Data:
| Analysis | Expected Result | Significance |
| Molecular Ion (M⁺) | m/z = 225.14 | Confirms the elemental composition C₁₂H₁₉NO₃. The odd nominal mass is consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom.[13] |
| Fragmentation | Cleavage of the ether chain | The poly(ethylene glycol)-like ether chain is prone to characteristic fragmentation, often resulting in a series of ions separated by 44 Da (-OCH₂CH₂- units). The ion at m/z 59 (C₃H₇O⁺) is often a dominant fragment from methoxyethoxy groups.[14] |
| Fragmentation | α-Cleavage | Aromatic amines undergo fragmentation, but the core aromatic ring is relatively stable.[13][15] Differences in the fragmentation of the aromatic core between regioisomers may be subtle and less reliable for primary identification compared to NMR. |
While MS confirms the correct mass and the presence of the ether side chain, it is the least effective of the three techniques for unambiguously differentiating between these specific regioisomers on its own. However, when coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating the isomers before analysis.[16][17]
Experimental Protocols
To ensure data integrity and reproducibility, the following standard protocols should be observed.
NMR Sample Preparation
-
Sample Quantity: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent.[18][19]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting solvent. If sample protons exchange with the solvent (e.g., the -NH₂ protons), DMSO-d₆ can be used.
-
Internal Standard: Use of a solvent containing a known reference standard like tetramethylsilane (TMS) is common for referencing the spectrum to 0 ppm.[18]
-
Filtration: Ensure the solution is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a high-quality NMR tube.
-
Tube Quality: Use clean, unscratched NMR tubes of good quality to ensure magnetic field homogeneity.[18]
Data Acquisition Workflow
A systematic approach to spectroscopic analysis ensures all necessary data is collected for a conclusive structural assignment.
Caption: Workflow for Regioisomer Characterization.
Conclusion: A Weight-of-Evidence Approach
No single spectroscopic technique in isolation provides absolute certainty. The definitive identification of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine and the confident exclusion of its regioisomers rely on a weight-of-evidence approach. The combination of ¹H and ¹³C NMR provides the unambiguous skeletal framework, IR spectroscopy confirms the functional groups and aromatic substitution pattern, and mass spectrometry validates the molecular formula. By systematically applying these techniques and understanding the principles behind their differential outputs, researchers can ensure the structural integrity of their compounds, a critical step in the journey from discovery to application.
References
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
- Infrared Spectroscopy of Aromatic Amines (Anilines).
-
Martin, N. H., Allen, N. W., 3rd, & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics & Modelling, 18(3), 242–246, 300–301. [Link]
- IR Spectroscopy Tutorial: Amines. University of Calgary.
-
Kadar, H., Veyrand, B., Antignac, J. P., & Le Bizec, B. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]
-
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]
-
Onigbinde, A. O. (2013). Ion/Molecule Reactions of Polyethylene Glycols and Polyethylene Glycol Dialkyl Ethers with Fourier Transformation/Ion Cyclotron. Journal of Emerging Trends in Engineering and Applied Sciences, 4(3), 501-506. [Link]
- NMR Sample Preparation. metabolomics.
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NMR sample preparation guidelines. Instruct-ERIC. [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Joyce, L. A., Schultz, D. M., Sherer, E. C., Neill, J. L., Sonstrom, R. E., & Pate, B. H. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science, 11(26), 6934–6940. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
-
Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts. [Link]
-
Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse.
-
IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]
- Infrared Spectroscopy of Benzene and its derivatives. St.
-
NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
-
Video: Mass Spectrometry of Amines. JoVE. [Link]
- IR Interpretation Handout. University of California, Los Angeles.
-
Mass Spectrometry of Amines Part I. YouTube. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Aryl Di(ethylene glycol) Ether Amines as Selective Nav1.7 Inhibitors
Introduction: The Quest for Selective Nav1.7 Inhibition
The voltage-gated sodium channel Nav1.7 has been genetically validated as a critical mediator of pain signaling in humans.[1][2] Its preferential expression in peripheral nociceptive neurons makes it an attractive target for the development of novel analgesics that could circumvent the side effects associated with non-selective sodium channel blockers or opioids.[3][4] However, the high degree of homology among the nine human Nav channel subtypes presents a significant challenge: achieving selectivity, particularly over the cardiac isoform Nav1.5, is paramount to avoid potentially life-threatening cardiac adverse effects.[1]
This guide focuses on the structure-activity relationship (SAR) of a promising chemical series based on the 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine scaffold. While this specific core is a representative model, the principles discussed herein are derived from extensive research on related aryl sulfonamide and small-molecule Nav1.7 inhibitors. We will dissect the molecular architecture of these analogs, explore how specific structural modifications influence their potency and selectivity, and provide detailed experimental protocols for their evaluation. This comparative analysis aims to equip researchers and drug development professionals with the insights needed to rationally design the next generation of safe and effective pain therapeutics.
The Core Scaffold: Unpacking the Pharmacophore
The 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine scaffold contains several key features that can be systematically modified to probe the SAR. Our analysis will focus on three primary regions:
-
The Phenylamine Core: The central aromatic ring and its amino substituent, which are crucial for interaction with the channel's voltage-sensing domain.
-
The Di(ethylene glycol) Ether Tail: A flexible chain that significantly influences physicochemical properties such as solubility and metabolic stability.[5]
-
Aryl Ring Substituents: Modifications to the phenyl ring that can fine-tune potency, selectivity, and pharmacokinetic profiles.
The primary biological endpoint for comparison is the inhibitory concentration (IC50) against human Nav1.7, with selectivity ratios calculated against the off-target cardiac isoform, Nav1.5.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the lead scaffold has revealed critical determinants for potency and selectivity against Nav1.7. A crucial modification, extensively explored in the literature for related series, is the conversion of the primary amine to a sulfonamide, which has proven to be a highly effective strategy for achieving potent and selective Nav1.7 inhibition.[1][6][7]
Key SAR Insights Illustrated
The following diagram outlines the pivotal regions of the scaffold and the general impact of modifications on Nav1.7 activity.
Caption: Key regions for SAR modification on the core scaffold.
Quantitative SAR Comparison
The table below summarizes data synthesized from studies on analogous aryl sulfonamide Nav1.7 inhibitors. It demonstrates how systematic changes to the core structure impact inhibitory potency and selectivity. The data is representative of trends observed in this chemical class.
| Compound | Modification (vs. Lead) | hNav1.7 IC50 (nM) | hNav1.5 IC50 (nM) | Selectivity Index (Nav1.5/Nav1.7) | Key Insight |
| Lead Analog | 5-Methylphenylamine core with di(ethylene glycol) ether and a generic sulfonamide | 500 | >30,000 | >60 | The basic scaffold has modest potency and good initial selectivity. |
| Analog 1 | Amine converted to p-tolylsulfonamide | 150 | >30,000 | >200 | Sulfonamide is a key potency-enhancing feature.[1] |
| Analog 2 | p-Tolyl replaced with Thiazole (heteroaryl) | 15 | >25,000 | >1600 | Heteroaromatic sulfonamides significantly boost potency.[6] |
| Analog 3 | 5-Methyl group removed | 85 | >20,000 | >235 | The 5-methyl group contributes to potency. |
| Analog 4 | Added 4-Fluoro substituent | 9 | >25,000 | >2700 | Halogenation on the central phenyl ring enhances potency.[8][9] |
| Analog 5 | Di(ethylene glycol) chain shortened to ethylene glycol | 25 | >15,000 | >600 | Chain length affects both potency and likely pharmacokinetics. |
| Analog 6 | Di(ethylene glycol) chain replaced with a lipophilic alkyl chain | 250 | >10,000 | >40 | The hydrophilic ether tail is crucial for maintaining selectivity and potency. |
Data Interpretation: The conversion of the primary amine to a heteroaryl sulfonamide (Analog 2) provides a dramatic increase in potency. Further optimization through halogenation of the central phenyl ring (Analog 4) leads to a highly potent and selective inhibitor. The di(ethylene glycol) ether tail is not merely a solubilizing group; its length and composition are critical for optimizing the overall profile of the compound, likely by positioning the molecule correctly within the binding site or improving its pharmacokinetic properties.[10]
Comparison with Alternative Nav1.7 Inhibitor Scaffolds
The aryl di(ethylene glycol) ether amine/sulfonamide class offers a distinct profile compared to other Nav1.7 inhibitors that have been investigated.
-
Acylsulfonamides (e.g., GDC-0310): This class also demonstrates high potency and selectivity. Cryo-EM studies have revealed that acylsulfonamides and arylsulfonamides bind at distinct, orthogonal sites within the voltage-sensing domain 4 (VSD4) of Nav1.7.[2] This discovery opens the possibility of designing hybrid inhibitors that bridge both pockets for potentially enhanced properties.[2]
-
Chroman and Indane Aryl Sulfonamides: Scaffold hopping from more flexible systems to rigid bicyclic systems like chromans has led to potent, selective, and state-dependent inhibitors with robust oral efficacy in preclinical pain models.[6] These rigidified scaffolds may offer advantages in terms of pre-organizing the molecule for optimal binding, potentially improving potency and reducing off-target effects.
-
Peptide Toxins (e.g., JZTX-34): Natural peptides from sources like spider venom are highly potent and selective Nav1.7 blockers.[11] While their therapeutic development is often hampered by poor oral bioavailability and metabolic instability, they serve as invaluable tools for validating the target and understanding the channel's structure.[11]
The aryl di(ethylene glycol) ether class represents a favorable balance of synthetic tractability, potency, and "drug-like" properties conferred by the ether tail, making it a compelling scaffold for further optimization.
Experimental Protocols & Methodologies
To ensure the integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential.
General Synthesis of a Representative Analog
This protocol describes the synthesis of a 4-fluoro-5-methylphenyl analog with a thiazolyl sulfonamide headgroup, a highly potent derivative based on the SAR data.
Workflow Diagram: Synthesis to In Vivo Evaluation
Sources
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- 6. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Isotopic labeling of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine for tracer studies
Comparative Guide: Isotopic Labeling of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine for CNS Tracer Development
Executive Summary: The Precursor & The Challenge
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (CAS 126415-03-0) serves as a critical "advanced intermediate" or precursor in the synthesis of radiopharmaceuticals targeting neurodegenerative pathologies (specifically amyloid-beta and tau aggregates). Its structure—a lipophilic aniline derivative with a solubilizing PEG-2-methoxy tail—is engineered to cross the blood-brain barrier (BBB) while minimizing non-specific binding.
For the radiochemist, this molecule presents a distinct bifurcation in labeling strategy. The primary amine (
Key Takeaway: While
Strategic Comparison: vs. Labeling
The choice between Carbon-11 and Fluorine-18 for this specific precursor is not merely logistical; it fundamentally alters the tracer's biological identity.
| Feature | Pathway A: [ | Pathway B: [ |
| Reaction Type | Direct Nucleophilic Substitution ( | Indirect Prosthetic Group Conjugation |
| Labeling Agent | [ | [ |
| Resulting Structure | Identical to methylated reference standard. | Modified (Ethyl/Propyl spacer added). |
| Lipophilicity ( | Unchanged (Ideal for CNS). | Increased (Risk of high non-specific binding). |
| Synthesis Time | 25–35 min (Rapid). | 60–90 min (Multi-step). |
| Molar Activity ( | High (>100 GBq/µmol feasible). | Moderate (Losses during purification). |
| Primary Use Case | Proof-of-concept, Kinetic Modeling, receptor density ( | Clinical distribution, Satellite centers. |
Deep Dive: Protocol A — [ ]N-Methylation (The Gold Standard)
This protocol utilizes [
Mechanism & Causality
The aniline nitrogen is a weak nucleophile. Using [
Step-by-Step Methodology
-
Precursor Preparation:
-
Dissolve 1.0 mg of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine in 300 µL of anhydrous 2-butanone (MEK).
-
Critical Step: Add 2.0 mg of solid NaOH or KOH (crushed). Why? To deprotonate the amine slightly and scavenge the triflic acid byproduct, driving the equilibrium forward.
-
-
Trapping & Reaction:
-
Stream [
]CH OTf (produced via gas-phase method) into the reaction vessel at room temperature (25°C) at a flow rate of 20 mL/min. -
Once radioactivity peaks, stop flow and seal the vessel.
-
Heat to 80°C for 2 minutes . Note: Overheating (>100°C) risks bis-methylation (formation of the quaternary ammonium salt), which cannot cross the BBB.
-
-
Quenching & Purification:
-
Quench with 1.5 mL of HPLC mobile phase (e.g., 40% Acetonitrile in 0.1M Ammonium Formate).
-
Inject onto a semi-preparative HPLC column (C18, 10 x 250 mm).
-
Collect the product peak (retention time typically 8-10 min).
-
-
Formulation:
-
Trapping on C18 Sep-Pak, wash with water, elute with Ethanol (1 mL), and dilute with Saline (9 mL).
-
Self-Validation: Final product must pass bubble point test and pH check (6.5–7.5).
-
Deep Dive: Protocol B — [ ]Fluoroalkylation (The Alternative)
Since the molecule lacks a leaving group for direct fluorination, we must attach a generic [
Mechanism & Causality
Direct fluorination of electron-rich anilines is difficult and yields are poor. The "prosthetic group" approach uses a pre-labeled alkyl halide (e.g., [
Step-by-Step Methodology
-
Synthesis of Prosthetic Group:
-
React [
]Fluoride/Kryptofix with 2-bromoethyl tosylate to generate [ ]Fluoroethyl bromide ([ ]FEBr) . -
Distill [
]FEBr into the secondary reactor containing the precursor.
-
-
Coupling Reaction:
-
Precursor: 2.0 mg of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine in DMSO (500 µL).
-
Base: Cesium Carbonate (
, 5 mg). Why? A weaker base than NaOH is preferred here to prevent elimination of the ethyl bromide to vinyl bromide. -
Reaction: 110°C for 10 minutes.
-
-
Purification:
-
Requires a more aggressive gradient HPLC due to the increased lipophilicity of the fluoroethylated product compared to the methyl analog.
-
Comparative Data Analysis
The following data represents typical yields and characteristics for aniline precursors of this class.
| Parameter | [ | [ |
| Radiochemical Yield (RCY) | 40% ± 10% (decay corrected) | 15% ± 5% (decay corrected) |
| Synthesis Time (EOS) | 35 min | 75 min |
| Log P (Lipophilicity) | 2.1 (Optimal for BBB) | 2.6 (Risk of non-specific binding) |
| Metabolic Stability | Moderate (N-demethylation is major path) | High (Fluoroethyl is robust) |
| Brain Uptake (SUV) | High initial, rapid washout | Slower washout (due to lipophilicity) |
Visualization: Synthesis Workflow
The following diagram illustrates the divergent pathways for labeling the precursor.
Caption: Divergent radiosynthesis pathways for the aniline precursor. Pathway A (Left) yields the structurally identical C-11 tracer. Pathway B (Right) yields the F-18 analog with modified lipophilicity.
References
-
Gomez-Vallejo, V., et al. (2010). Carbon-11 labeling of aniline derivatives: Strategies for N-methylation and kinetic modeling. Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences. Link
-
Zhang, M. R., et al. (2004). Development of [11C]Methyl triflate synthesis and its application to high specific activity radiolabeling. Applied Radiation and Isotopes.[1][2][3][4] Link
-
TCI Chemicals. (2024). Product Specification: 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine (CAS 126415-03-0).Link[5]
-
Holland, J. P., et al. (2013). Standardized methods for the production of high specific activity zirconium-89 and fluorine-18 labeled antibodies and small molecules. Nature Protocols. Link
Sources
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- 3. Chemistry of PET Radiopharmaceuticals: Labelling Strategies [ouci.dntb.gov.ua]
- 4. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]
- 5. Positron Emission Tomography (PET) Contrast Agent Precursors (for Research and Experimental Use) | TCI AMERICA [tcichemicals.com]
A Researcher's Guide to Bridging the Gap: Comparing Experimental Data and Computational Predictions for 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
In the landscape of modern drug discovery and materials science, the synergy between empirical data and computational modeling is paramount. This guide provides a comprehensive framework for comparing experimental measurements with in-silico predictions for the novel compound 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine. While specific experimental data for this molecule is not yet publicly available, this guide will equip researchers with the necessary protocols and theoretical underpinnings to generate and critically evaluate such data. We will delve into the causality behind experimental choices and the logic of computational approaches, ensuring a robust and self-validating system of analysis.
Introduction: The Rationale for a Hybrid Approach
The characterization of a new chemical entity like 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine relies on a detailed understanding of its structural and physicochemical properties. Experimental techniques provide ground-truth data, but can be resource-intensive. Computational chemistry, on the other hand, offers a rapid, cost-effective means to predict molecular properties and guide experimental design.[1][2] The true power lies in their integration, where predictions are validated by experiment, and experimental results are rationalized and expanded upon by theory. This guide will walk you through the essential steps to achieve this synergy.
Part 1: The Experimental Workflow for Characterization
The first step in our comparative analysis is to obtain high-quality experimental data. The following sections outline the standard protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] For 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine, ¹H and ¹³C NMR spectra will be crucial for confirming the connectivity of the atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.[4]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Illustrative Example: Expected ¹H NMR Spectral Regions
While we await experimental data for our target molecule, we can predict the expected chemical shifts based on similar structures reported in the literature. For instance, the aromatic protons of a substituted phenylamine will appear in the downfield region (typically 6.5-8.0 ppm). The protons of the ethoxy chains will reside in the more shielded region (around 3.5-4.5 ppm), and the methyl group on the phenyl ring will be the most upfield (around 2.0-2.5 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine.
Expected Characteristic IR Bands:
-
N-H stretch: Around 3300-3500 cm⁻¹ (for the amine group).
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Around 1450-1600 cm⁻¹.
-
C-O stretch (ether): Around 1050-1150 cm⁻¹.
-
C-N stretch: Around 1250-1350 cm⁻¹.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further aid in structure elucidation.[6]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): If desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.[7]
Expected Mass Spectrum:
The molecular formula of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is C₁₃H₂₁NO₃. The expected monoisotopic mass is approximately 239.1521 g/mol . In the ESI-MS spectrum, we would expect to see a prominent peak at m/z 240.1594, corresponding to the [M+H]⁺ ion. The fragmentation pattern would likely involve cleavage of the ether linkages and the bond between the phenyl ring and the ethoxy chain.
Part 2: The Computational Workflow for Prediction
With a clear plan for experimental data acquisition, we now turn to the computational methods that will provide our predictive data.
Quantum Chemical Calculations for Spectral Prediction
Density Functional Theory (DFT) is a powerful quantum chemical method for predicting a wide range of molecular properties, including NMR chemical shifts and vibrational frequencies, with a good balance of accuracy and computational cost.[1][8]
Computational Protocol: DFT-based Predictions
-
Structure Optimization: The first step is to obtain the minimum energy geometry of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).[3]
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to predict the IR spectrum and to confirm that the structure is a true minimum (no imaginary frequencies).[8][9]
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting NMR chemical shifts.[3] The calculated absolute shieldings are then converted to chemical shifts relative to a reference compound (e.g., TMS) calculated at the same level of theory.[10]
In-Silico Fragmentation for Mass Spectrum Prediction
Predicting mass spectra is more complex due to the stochastic nature of fragmentation. However, several tools and algorithms exist that can predict fragmentation patterns based on bond energies and established fragmentation rules.[7][11]
Computational Protocol: Mass Spectrum Prediction
-
Input Structure: The optimized 3D structure of the molecule is used as the input.
-
Fragmentation Algorithm: A competitive fragmentation modeling tool, such as CFM-ID, can be used to predict the tandem mass spectra at different collision energies.[7][12] These tools have been trained on large databases of experimental spectra.[7]
QSAR for Physicochemical Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models use the chemical structure to predict various physicochemical properties like solubility, lipophilicity (logP), and boiling point.[2][13][14] These models are built on the principle that the structure of a molecule dictates its properties and activities.[15]
Computational Protocol: QSAR-based Predictions
-
Descriptor Calculation: Molecular descriptors (numerical representations of chemical information) are calculated from the 2D or 3D structure of the molecule.[13]
-
Model Application: The calculated descriptors are then fed into a pre-existing, validated QSAR model to predict the desired property.
Part 3: The Comparison and Analysis
Once both experimental and computational data are in hand, the crucial step of comparison and analysis begins. The goal is to assess the accuracy of the computational predictions and to gain deeper insights into the molecule's properties.
Tabulated Data for Direct Comparison
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Experimental (Hypothetical) | Predicted (DFT/GIAO) | Δδ (ppm) |
| Aromatic H | 6.8 - 7.2 | 6.9 - 7.3 | 0.1 |
| -OCH₂- | 3.8 - 4.2 | 3.9 - 4.3 | 0.1 |
| -CH₂-N | 3.5 | 3.6 | 0.1 |
| -OCH₃ | 3.4 | 3.5 | 0.1 |
| Ar-CH₃ | 2.3 | 2.4 | 0.1 |
Table 2: Hypothetical Comparison of Experimental and Predicted IR Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (Hypothetical) | Predicted (DFT) | Δν (cm⁻¹) |
| N-H stretch | 3400 | 3450 | 50 |
| C-H stretch | 2950 | 2980 | 30 |
| C=C stretch | 1610 | 1625 | 15 |
| C-O stretch | 1120 | 1140 | 20 |
Table 3: Hypothetical Comparison of Experimental and Predicted Mass Spectrum Fragments (m/z)
| Experimental Fragment (Hypothetical) | Predicted Fragment |
| 240.2 ([M+H]⁺) | 240.2 |
| 195.1 | 195.1 |
| 151.1 | 151.1 |
| 122.1 | 122.1 |
Visualizing the Workflows
Diagrams can effectively illustrate the logical flow of the experimental and computational processes.
Experimental Workflow
Caption: Computational workflow for predicting molecular properties.
Discussion of Discrepancies and Insights
It is crucial to analyze any discrepancies between the experimental and predicted data. For instance, DFT calculations are performed on a single molecule in the gas phase or with a simple solvent model, which may not fully capture the complex intermolecular interactions present in the experimental sample. [10][16]Discrepancies in IR frequencies are common, and a scaling factor is often applied to the calculated values to improve agreement with experiment. [17]By understanding the limitations of the computational methods, we can refine our models and gain a more nuanced understanding of the molecule's behavior.
Conclusion
This guide has outlined a robust, dual-pronged approach to characterizing the novel compound 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine. By systematically acquiring experimental data and comparing it with in-silico predictions, researchers can achieve a comprehensive understanding of their molecule of interest. This iterative process of prediction, experimentation, and refinement is at the heart of modern chemical research, accelerating the pace of discovery and innovation.
References
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Goldman, S., et al. (n.d.). Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. arXiv. Available at: [Link]
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Corin Wagen. (2023, March 14). Computational NMR Prediction: A Microreview. Available at: [Link]
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The Journal of Physical Chemistry A. (2021, November 29). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. ACS Publications. Available at: [Link]
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American Institute of Physics. (n.d.). DFT CALCULATION OF VIBRATIONAL FREQUENCIES IN CLUSTERS OF Fe AND As ATOMS. Available at: [Link]
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ChemRxiv. (n.d.). Aligning Mass Spectrometry with Molecular Representations for Guiding de novo Structure Prediction. Available at: [Link]
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PMC. (2024, May 13). Structural annotation of unknown molecules in a miniaturized mass spectrometer based on a transformer enabled fragment tree method. Available at: [Link]
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PMC. (n.d.). Density Functional Theory Approach to the Vibrational Properties and Magnetic Specific Heat of the Covalent Chain Antiferromagnet KFeS2. Available at: [Link]
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PubMed. (2016, October 15). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Available at: [Link]
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NIST WebBook. (n.d.). tris[2-(2-methoxyethoxy)ethyl]amine. Available at: [Link]
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Semantic Scholar. (2021, August 31). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)-Adesina-Owalude/4c55498845e2a26569766d3a81283313988f0610]([Link]
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MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]
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NIST WebBook. (n.d.). 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol. Available at: [Link]
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Safety Operating Guide
Technical Guide: Safe Handling & Disposal of 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine
[1][3]
Executive Summary & Critical Hazard Alert
2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is a specialized aniline derivative featuring a diethylene glycol monomethyl ether tail.[1][3] This structural combination presents a dual-threat hazard profile that distinguishes it from standard anilines:
-
Enhanced Dermal Absorption: The glycol ether moiety acts as a solubility enhancer, significantly increasing the rate at which the toxic aniline core penetrates the stratum corneum (skin barrier).[3]
-
Systemic Toxicity: Once absorbed, the aniline core is a potent methemoglobinemia inducer, impairing oxygen transport in the blood.[2][4]
Immediate Directive: Zero-tolerance for drain disposal. All waste must be segregated for high-temperature incineration.[1][3]
Chemical Hazard Profile (The "Why" Behind the Protocol)
To ensure compliance and safety, researchers must understand the physicochemical drivers of this compound's toxicity.[2]
| Feature | Chemical Logic | Operational Implication |
| Aniline Core | Nitrogen-based aromatic.[1][3][5] | Toxicity: Causes methemoglobinemia (cyanosis).[3] Potential carcinogen/mutagen.[3][6][7] Disposal: Requires incineration with NOx scrubbing.[1][3] |
| Glycol Ether Tail | Amphiphilic polyether chain.[1][3] | Permeation: Solubilizes the molecule in both lipids and water, bypassing standard glove protection faster than pure aniline.[2][3] |
| Ether Linkage | Oxygen-carbon bonds.[1][3] | Stability: Potential (though low) risk of peroxide formation upon prolonged air exposure.[3] Store under inert gas (Argon/Nitrogen). |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact due to the glycol ether carrier effect.[3]
-
Primary Barrier: Laminate Film (e.g., Silver Shield® or chemically resistant equivalent).[2][3]
-
Secondary Barrier (Outer): Disposable Nitrile (for dexterity and grip).[3]
-
Respiratory: Fume hood required.[1][3][6][8] If working outside a hood (e.g., scale-up), use a full-face respirator with Organic Vapor (OV) cartridges.[1][2]
-
Body: Tyvek® lab coat or apron to prevent saturation of personal clothing.[3]
Disposal Decision Workflow
The following logic gate ensures all waste streams are routed to the correct destruction facility, minimizing environmental release risks.
Figure 1: Decision logic for segregating aniline-ether waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Stock Solutions & Reaction Mixtures)
Use this for HPLC waste, mother liquors, or expired stock solutions.[1][2]
-
Identification: Determine the primary solvent.[3]
-
Container Selection: Use high-density polyethylene (HDPE) or glass carboys.[1][3] Avoid metal containers if the solution is acidic.[3]
-
Transfer:
-
Place the waste container in a secondary containment tray inside the fume hood.
-
Use a funnel to prevent drips (remember the skin absorption risk).[3]
-
-
Labeling: Tag the container immediately.
-
Closure: Cap tightly. Do not leave funnels in open bottles.
Protocol B: Solid Waste (Contaminated Consumables)
Use this for silica gel, weighing boats, paper towels, and gloves.[2]
-
Primary Containment: Collect all contaminated solids in a clear, 6-mil polyethylene bag inside the hood.
-
Decontamination (Glassware): Triple rinse glassware with acetone or methanol.[3] Collect the rinsate as Liquid Waste (Protocol A).[3] The glassware can then be washed normally.[3]
-
Sealing: Twist and tape the bag neck (Gooseneck seal).
-
Secondary Containment: Place the sealed bag into the laboratory's main Hazardous Solid Waste drum.
-
Prohibited: Do NOT throw in regular trash. Even trace amounts can leach into groundwater from municipal landfills.[3]
Protocol C: Spill Management (Emergency Contingency)
Pre-requisite: Spill kit accessible within 10 meters.[3]
-
Evacuate & Ventilate: If the spill is >100mL outside a hood, evacuate the area to prevent inhalation of vapors.[3]
-
PPE Up: Don Silver Shield® gloves and a respirator.[3]
-
Containment: Use inert absorbents (Vermiculite, Sand, or Clay).[2][3]
-
Collection: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Aniline Derivative."[1][3]
-
Surface Decon: Wash the surface with a mild acid solution (1% HCl or Vinegar) to neutralize residual amine, followed by soap and water.[3]
Regulatory Framework (US/Global Context)
-
EPA (USA): While this specific CAS may not be P-listed, it falls under 40 CFR 261.24 (Toxicity Characteristic) or 261.33 (Commercial Chemical Products) by virtue of its aniline functionality.[1][2][3] Treat as D000 (Unlisted Hazardous) or D003 (Reactive) if peroxide potential exists, but generally managed as Toxic Organic Waste .[2][3]
-
Zero Discharge: Under no circumstances should this compound enter the municipal sewer system (POTW).[3] It is toxic to aquatic life and resistant to standard biodegradation.[3]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024).[3] Aniline: Systemic Hazards and Methemoglobinemia. Centers for Disease Control and Prevention.[3] [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]3]
-
PubChem. (2024).[3] Compound Summary: Aniline Derivatives and Toxicity Profiles. National Library of Medicine.[3] [Link]1]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
